molecular formula C12H18ClN B592866 5-APDI hydrochloride CAS No. 152623-95-5

5-APDI hydrochloride

Número de catálogo: B592866
Número CAS: 152623-95-5
Peso molecular: 211.73 g/mol
Clave InChI: BYDGFBRMZHXMBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-APDI is an indane with an amphetamine-like aminopropane group. It inhibits the uptake of serotonin, dopamine, and norepinephrine by crude synaptosomes (IC50 = 82, 1,847, and 849 nM, respectively). In discrimination studies using rats, 5-APDI fully substitutes for the entactogen N-methyl-1,3-dioxolyl-N-methylbutanamine but does not substitute for amphetamine. This product is intended for forensic and research applications.

Propiedades

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10;/h5-6,8-9H,2-4,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDGFBRMZHXMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(CCC2)C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152623-95-5
Record name 1H-Indene-5-ethanamine, 2,3-dihydro-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152623-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152623955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-APDI HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZK048AEUE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-APDI hydrochloride synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 5-APDI Hydrochloride

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (this compound), a rigid analogue of amphetamine used in pharmacological research.

Compound Overview

5-APDI is an indane derivative with an aminopropane group, structurally related to entactogenic amphetamines. It is primarily investigated for its activity as a monoamine reuptake inhibitor.[1] The hydrochloride salt is the common form used in research due to its stability and solubility.

Table 1: Compound Identification

Identifier Data Reference
Systematic Name 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine hydrochloride [2]
Common Names 5-APDI HCl, IAP, Indanylaminopropane [1]
CAS Number 152623-95-5 [2]
Molecular Formula C₁₂H₁₇N • HCl [3]

| Molecular Weight | 211.7 g/mol |[2] |

Synthesis of this compound

The synthesis of 5-APDI typically involves the construction of the aminopropane side chain on a 2,3-dihydro-1H-indene (indan) core. The primary route described in the literature involves a multi-step process starting from indan.

Synthetic Pathway Workflow

The following diagram outlines a plausible synthetic route, adapted from methodologies for similar compounds. It begins with the acylation of indan, followed by a series of reactions to form the propan-2-amine side chain.

G cluster_0 Synthesis Workflow A Indan B Friedel-Crafts Acylation (Propionyl Chloride, AlCl₃) A->B Step 1 C 1-(Indan-5-yl)propan-1-one B->C D Reductive Amination (e.g., Leuckart Reaction or NaBH₃CN, NH₄OAc) C->D Step 2 E 5-(2-Aminopropyl)indane (5-APDI Freebase) D->E F Salt Formation (HCl in Ether/IPA) E->F Step 3 G This compound (Final Product) F->G G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Vesicles (5-HT, DA, NE) NT Neurotransmitters (5-HT, DA, NE) Vesicle->NT Release Transporter SERT / DAT / NET (Transporters) NT->Transporter Reuptake APDI 5-APDI APDI->Transporter Blocks Reuptake

References

Unraveling the Neuropharmacological Profile of 5-APDI Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI HCl) is a synthetic compound that has garnered interest within the scientific community for its unique psychoactive properties, exhibiting characteristics of both stimulants and entactogens. This technical guide provides a comprehensive overview of the mechanism of action of 5-APDI hydrochloride in the brain, focusing on its interaction with monoamine transporters. This document synthesizes available quantitative data, details experimental methodologies, and presents visual representations of its primary pharmacological actions to serve as a resource for researchers and drug development professionals.

Core Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action of this compound in the brain is the inhibition of monoamine transporters, with a pronounced selectivity for the serotonin transporter (SERT). This inhibition leads to an increase in the extracellular concentrations of serotonin, and to a lesser extent, norepinephrine and dopamine, thereby modulating synaptic neurotransmission.

Quantitative Data: Transporter Inhibition Profile

The inhibitory potency of 5-APDI at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters has been quantified through in vitro studies. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

TransporterIC₅₀ (nM)
Serotonin Transporter (SERT)82[1]
Norepinephrine Transporter (NET)849[1]
Dopamine Transporter (DAT)1,848[1]

Table 1: Inhibitory potency of this compound at monoamine transporters.

These data indicate that 5-APDI is approximately 10-fold more potent as an inhibitor of serotonin reuptake compared to norepinephrine reuptake, and over 22-fold more potent compared to dopamine reuptake. This profile suggests that the primary neurochemical effect of 5-APDI is a significant enhancement of serotonergic neurotransmission.

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to determine the monoamine transporter inhibition profile of compounds like 5-APDI.

Monoamine Transporter Inhibition Assay

This in vitro assay is used to determine the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Objective: To measure the IC₅₀ values of 5-APDI for the inhibition of serotonin, dopamine, and norepinephrine uptake in synaptosomal preparations.

Methodology:

  • Synaptosome Preparation: Crude synaptosomes are prepared from specific regions of the rat brain. For SERT and NET assays, the cerebral cortex is typically used, while the striatum is used for DAT assays. The brain tissue is homogenized in a sucrose solution and centrifuged to isolate the synaptosomes.

  • Radioligand Uptake Assay:

    • Synaptosomes are incubated with a radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) and varying concentrations of the test compound (this compound).

    • The incubation is carried out at 37°C for a predetermined period to allow for transporter-mediated uptake of the radiolabeled substrate.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Data Analysis:

    • The amount of radioactivity on the filters is quantified using liquid scintillation counting.

    • The percentage of inhibition of radioligand uptake is calculated for each concentration of the test compound.

    • The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

G cluster_prep Synaptosome Preparation cluster_assay Radioligand Uptake Assay cluster_analysis Data Analysis P1 Rat Brain Tissue (e.g., Cortex, Striatum) P2 Homogenization (in Sucrose Solution) P1->P2 P3 Centrifugation P2->P3 P4 Isolated Synaptosomes P3->P4 A1 Synaptosomes + [3H]Monoamine + Varying [5-APDI] P4->A1 A2 Incubation at 37°C A1->A2 A3 Rapid Filtration A2->A3 A4 Washing A3->A4 D1 Scintillation Counting A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3

Figure 1: Experimental workflow for the monoamine transporter inhibition assay.

In Vivo Correlates: Drug Discrimination Studies

Drug discrimination studies in animals are utilized to assess the subjective effects of a compound by training animals to recognize and respond to the interoceptive cues produced by a specific drug.

Objective: To compare the subjective effects of 5-APDI with those of a known entactogen (MBDB) and a classical psychostimulant (amphetamine).

Methodology:

  • Training Phase: Rats are trained to press one of two levers in an operant chamber to receive a reward (e.g., food pellet). The "correct" lever is dependent on whether they received an injection of a specific training drug (e.g., MBDB or amphetamine) or a saline vehicle prior to the session.

  • Testing Phase: Once the rats have learned to reliably discriminate between the training drug and saline, they are administered a test drug (5-APDI).

  • Data Analysis: The percentage of responses on the drug-appropriate lever is measured. If the animals predominantly press the lever associated with the training drug after being administered the test drug, it is said that the test drug "fully substitutes" for the training drug, indicating similar subjective effects.

Results: 5-APDI was found to fully substitute for N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), a known entactogen.[1] In contrast, it did not fully substitute for amphetamine, a classical psychostimulant.[1] This suggests that the subjective effects of 5-APDI are more similar to those of entactogens like MDMA and MBDB than to classical stimulants like amphetamine.

Signaling Pathways

The primary molecular action of 5-APDI, the inhibition of monoamine transporters, leads to an accumulation of neurotransmitters in the synaptic cleft. These elevated neurotransmitter levels then act on a variety of pre- and post-synaptic receptors, initiating downstream signaling cascades. The specific signaling pathways activated by 5-APDI have not been directly elucidated in the literature. However, based on its primary action as a potent serotonin reuptake inhibitor, the downstream effects are expected to be mediated predominantly by serotonin receptors.

G APDI 5-APDI HCl SERT Serotonin Transporter (SERT) APDI->SERT Inhibition SynapticSerotonin Increased Synaptic Serotonin SERT->SynapticSerotonin Leads to SerotoninReceptors Post-synaptic Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) SynapticSerotonin->SerotoninReceptors Activation Downstream Downstream Signaling (e.g., G-protein activation, second messengers) SerotoninReceptors->Downstream Neuronal Altered Neuronal Excitability & Gene Expression Downstream->Neuronal

Figure 2: Proposed primary signaling pathway of this compound.

Conclusion

This compound's primary mechanism of action is the potent and selective inhibition of the serotonin transporter, leading to a significant increase in synaptic serotonin levels. This action is consistent with its classification as a serotonin reuptake inhibitor and releasing agent. In vivo studies corroborate this neurochemical profile, demonstrating subjective effects more aligned with entactogens than classical psychostimulants. While the direct downstream signaling pathways of 5-APDI have not been fully characterized, they are presumed to be largely driven by the activation of various serotonin receptor subtypes. Further research is warranted to fully elucidate the receptor binding profile and the subsequent intracellular signaling cascades to provide a more complete understanding of the neuropharmacology of this compound.

References

An In-depth Technical Guide to the Pharmacological Profile of 5-APDI Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI hydrochloride) is a psychoactive substance that has been investigated for its unique pharmacological properties. As an analog of amphetamine, it shares structural similarities with other psychoactive compounds but exhibits a distinct profile of effects. This technical guide provides a comprehensive overview of the pharmacological characteristics of this compound, including its mechanism of action, in vitro and in vivo effects, and detailed experimental methodologies for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of monoamine transporters, which are responsible for the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft into the presynaptic neuron. By blocking these transporters, 5-APDI increases the extracellular concentrations of these neurotransmitters, leading to enhanced neurotransmission.

Monoamine Transporter Inhibition

This compound exhibits a preference for the serotonin transporter (SERT) over the dopamine (DAT) and norepinephrine (NET) transporters. This profile is characteristic of a serotonin-preferring reuptake inhibitor. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter activity.

Quantitative Pharmacological Data

The following table summarizes the in vitro inhibitory activity of this compound on the serotonin, dopamine, and norepinephrine transporters.

TransporterIC50 (nM)
Serotonin Transporter (SERT)82[1][2]
Dopamine Transporter (DAT)1,847[1]
Norepinephrine Transporter (NET)849[1][2]

Table 1: In vitro monoamine transporter inhibition data for this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound. These protocols are representative of standard techniques in the field and are based on methodologies used for similar compounds.

Monoamine Transporter Inhibition Assay (In Vitro)

This assay determines the potency of this compound to inhibit the reuptake of serotonin, dopamine, and norepinephrine into rat brain synaptosomes.

3.1.1. Materials

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET)

  • Sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4)

  • Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 22 mM NaHCO3, 10 mM glucose, 0.1 mM pargyline, and 0.1 mM ascorbic acid), gassed with 95% O2/5% CO2

  • Radiolabeled neurotransmitters: [3H]Serotonin, [3H]Dopamine, [3H]Norepinephrine

  • This compound solutions of varying concentrations

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass-fiber filters

3.1.2. Procedure

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding the respective [3H]neurotransmitter at a final concentration in the low nanomolar range.

    • Incubate for a short period (typically 1-5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass-fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Determine non-specific uptake in the presence of a high concentration of a known selective uptake inhibitor (e.g., fluoxetine for SERT, GBR12909 for DAT, desipramine for NET).

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Drug Discrimination Study (In Vivo)

This study assesses the subjective effects of this compound in rats trained to discriminate between the effects of a known entactogen, N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), and saline.

3.2.1. Animals

  • Male Sprague-Dawley rats (250-350 g) are typically used.

  • Animals are housed individually and maintained on a restricted diet to motivate responding for food reinforcement.

3.2.2. Apparatus

  • Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

3.2.3. Procedure

  • Training Phase:

    • Rats are trained to press one of two levers for food reinforcement.

    • Prior to each daily session, rats receive an intraperitoneal (i.p.) injection of either MBDB (e.g., 2.5 mg/kg) or saline.

    • Following an injection of MBDB, responses on the "drug-appropriate" lever are reinforced. Following a saline injection, responses on the "saline-appropriate" lever are reinforced.

    • Training continues until the rats reliably respond on the correct lever (e.g., >80% accuracy for several consecutive days).

  • Substitution Testing:

    • Once the discrimination is established, test sessions are conducted.

    • Different doses of this compound are administered i.p. prior to the session.

    • During test sessions, responses on either lever are recorded, but reinforcement is typically withheld to avoid influencing subsequent behavior.

    • The percentage of responses on the drug-appropriate lever is measured for each dose of this compound.

  • Data Analysis:

    • Full substitution is considered to have occurred if a dose of this compound results in a high percentage (e.g., >80%) of responding on the MBDB-appropriate lever.

    • Partial substitution is noted if an intermediate level of drug-appropriate responding is observed.

    • The results indicate whether this compound produces subjective effects similar to those of MBDB.

In Vivo Effects

Behavioral Pharmacology

In drug discrimination studies, this compound has been shown to fully substitute for the entactogen MBDB in trained rats.[1] This suggests that 5-APDI produces subjective effects that are similar to those of MBDB, which are often characterized as entactogenic or empathogenic. Conversely, 5-APDI does not fully substitute for the stimulant amphetamine, indicating a different spectrum of behavioral effects.[1]

Cardiovascular Effects

Some reports suggest that compounds structurally related to 5-APDI may have vasodilatory and blood pressure-lowering effects.[2] However, specific in vivo studies detailing the cardiovascular profile of this compound, including its effects on blood pressure and heart rate, are not extensively available in the current literature. Further research is required to fully characterize its hemodynamic effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary mechanism of action of this compound and the workflow for a key in vitro experiment. Due to a lack of specific data on the downstream second messenger signaling of 5-APDI, a generalized pathway for monoamine transporter inhibition is presented.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter MA_synapse Monoamine MA->MA_synapse Release Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Transporter Monoamine Transporter (SERT, DAT, NET) Reuptake MA_synapse->Transporter Binding Effect Increased Synaptic Monoamine Levels MA_synapse->Effect Signal Enhanced Postsynaptic Signaling Receptor->Signal Transporter->MA Reuptake APDI 5-APDI HCl APDI->Transporter Inhibition Effect->Receptor Increased Activation

Caption: Mechanism of action of this compound at the monoamine synapse.

Uptake_Assay_Workflow start Start: Prepare Rat Brain Synaptosomes preincubate Pre-incubate Synaptosomes with 5-APDI HCl or Vehicle start->preincubate add_radioligand Add [3H]Neurotransmitter (Serotonin, Dopamine, or Norepinephrine) preincubate->add_radioligand incubate Incubate at 37°C (1-5 minutes) add_radioligand->incubate filter Rapid Filtration and Washing incubate->filter measure Measure Radioactivity (Liquid Scintillation Counting) filter->measure analyze Data Analysis: Calculate Specific Uptake and IC50 measure->analyze end End: Determine Inhibitory Potency analyze->end

Caption: Experimental workflow for the in vitro monoamine uptake inhibition assay.

Conclusion

This compound is a potent inhibitor of monoamine transporters, with a notable preference for the serotonin transporter. Its pharmacological profile, characterized by entactogenic-like behavioral effects in preclinical models, distinguishes it from classical stimulants like amphetamine. The provided experimental protocols offer a framework for the further investigation of this and similar compounds. While its primary mechanism of action is well-defined, further research is necessary to elucidate its effects on downstream signaling pathways and to fully characterize its in vivo pharmacological and toxicological profile, particularly concerning its cardiovascular effects. This guide serves as a foundational document to aid researchers in the continued exploration of the complex pharmacology of this compound.

References

5-APDI hydrochloride CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-APDI Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (this compound) is a psychoactive compound belonging to the amphetamine and indane chemical classes.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, pharmacological profile, and relevant experimental methodologies. This compound is recognized for its activity as a monoamine reuptake inhibitor, with a notable selectivity for the serotonin transporter.[1][2][3] This document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its mechanism of action. This guide is intended for research, forensic, and drug development applications.

Chemical Properties and Identification

This compound is the hydrochloride salt of 5-(2-aminopropyl)-2,3-dihydro-1H-indene (5-APDI). It is also known by several synonyms, including IAP and Indanylaminopropane.[1][2] The compound is a crystalline solid with a purity of 98% or greater when obtained as an analytical reference standard.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 152623-95-5[1][2][4]
Molecular Formula C₁₂H₁₇N • HCl[1][2][4]
Molecular Weight 211.7 g/mol [1][2][4]
IUPAC Name 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride[4]
Synonyms 5-(2-Aminopropyl)-2,3-dihydro-1H-indene, IAP, Indanylaminopropane[1][2]
Formulation Crystalline solid
Purity ≥98%[1]
Solubility DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml, Methanol: 1 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[2]
UV λmax 271, 277 nm[2]

Pharmacological Profile

This compound is characterized as a potent, though weakly selective, serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] Its primary mechanism of action involves blocking the monoamine transporters, which leads to an increase in the extracellular concentrations of these neurotransmitters.

Monoamine Transporter Inhibition

The inhibitory activity of 5-APDI has been quantified in studies using crude synaptosome preparations. The compound shows the highest affinity for the serotonin transporter (SERT), followed by the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2][3]

Table 2: In Vitro Monoamine Transporter Inhibition by 5-APDI

TransporterIC₅₀ (nM)
Serotonin (SERT)82
Norepinephrine (NET)849
Dopamine (DAT)1,847
Source:[1][2][3]
In Vivo Effects

In animal studies, this compound has demonstrated effects consistent with its in vitro profile. In drug discrimination studies in rats, 5-APDI fully substitutes for the entactogen N-methyl-1,3-dioxolyl-N-methylbutanamine (MBDB) but not for amphetamine, suggesting a pharmacological profile more similar to entactogens than classical stimulants.[1][2]

Signaling Pathway

The principal signaling pathway affected by this compound is the monoamine neurotransmitter system. By binding to and inhibiting SERT, NET, and DAT, 5-APDI prevents the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, enhancing and prolonging their signaling to postsynaptic neurons.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (5-HT, NE, DA) VMAT2 VMAT2 MA->VMAT2 Storage in vesicles Synaptic Cleft VMAT2->Synaptic Cleft Release MAT Monoamine Transporters (SERT, NET, DAT) APDI 5-APDI APDI->MAT Inhibition Synaptic Cleft->MAT Reuptake Receptors Postsynaptic Receptors Synaptic Cleft->Receptors Binding Signal Signal Transduction Receptors->Signal

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections outline generalized methodologies for the synthesis, in vitro pharmacological evaluation, and analytical detection of this compound, based on standard practices for similar compounds.

Synthesis

The synthesis of 5-APDI and related indane analogs was first described by Monte et al. (1993). While the full detailed protocol from the original publication requires access to the journal, a general synthetic approach for such compounds involves the formation of the indane ring system followed by the introduction of the aminopropyl side chain.

In Vitro Pharmacology: Monoamine Transporter Inhibition Assay

This protocol describes a method to determine the IC₅₀ values of this compound at the serotonin, norepinephrine, and dopamine transporters.

  • Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) in a sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes, which are then resuspended in an appropriate assay buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosome preparation with varying concentrations of this compound.

    • Initiate neurotransmitter uptake by adding a known concentration of the respective radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA).

    • Allow the uptake to proceed for a short period at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of uptake for each concentration of this compound compared to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific uptake) using non-linear regression analysis.

Analytical Detection

For the identification and quantification of this compound in biological or other matrices, chromatographic methods coupled with mass spectrometry are typically employed.

G Sample Sample (e.g., biological fluid) SPE Solid Phase Extraction (SPE) Sample->SPE Extraction Derivatization Derivatization (optional, for GC-MS) SPE->Derivatization Analysis LC-MS/MS or GC-MS Analysis SPE->Analysis Derivatization->Analysis Data Data Acquisition and Processing Analysis->Data Result Quantification and Identification Data->Result

References

In Vitro Binding Affinity of 5-APDI Hydrochloride to Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of 5-APDI hydrochloride (5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride) for the key monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). This document includes quantitative binding data, detailed experimental methodologies for assessing these interactions, and visualizations of the experimental workflow and binding profile.

Core Data Presentation: Binding Affinity of this compound

The inhibitory potency of this compound at the human monoamine transporters was determined using in vitro radioligand binding assays with crude synaptosomes. The resulting IC50 values, which represent the concentration of the compound required to inhibit 50% of the radioligand binding, are summarized in the table below. These values indicate that 5-APDI is a potent and selective serotonin releasing agent (SSRA).[1][2]

TransporterIC50 (nM)
Serotonin Transporter (SERT)82
Norepinephrine Transporter (NET)849
Dopamine Transporter (DAT)1,848

Note: Lower IC50 values indicate higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The following is a detailed protocol for determining the in vitro binding affinity of a test compound such as this compound to monoamine transporters (SERT, DAT, and NET) using a competitive radioligand binding assay. This protocol is synthesized from established methodologies for monoamine transporter binding assays.[3][4][5]

1. Materials and Reagents:

  • Test Compound: this compound

  • Membrane Preparations: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).[6]

  • Radioligands:

    • For SERT: [³H]-Citalopram or [³H]-Paroxetine

    • For DAT: [³H]-WIN 35,428 or [³H]-CFT

    • For NET: [³H]-Nisoxetine or [³H]-Mazindol

  • Non-specific Binding Ligands:

    • For SERT: Fluoxetine or Imipramine

    • For DAT: GBR 12909 or Cocaine

    • For NET: Desipramine or Tomoxetine

  • Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[5]

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

  • Cell harvester

  • Liquid scintillation counter

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the respective reference compounds in the assay buffer. The concentration range should be sufficient to generate a full inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).[3]

  • Radioligand Preparation: Prepare a working solution of the selected radioligand in the assay buffer at a concentration that is typically at or below its Kd value for the respective transporter.

  • Membrane Preparation: Thaw the cell membrane preparations on ice and dilute them to the desired protein concentration in the assay buffer. The optimal protein concentration should be determined empirically for each transporter but is typically in the range of 10-50 µg of protein per well.[3]

  • Assay Plate Setup: The assay is performed in a 96-well plate format with the following conditions in triplicate:

    • Total Binding: Add assay buffer, radioligand working solution, and the membrane preparation.

    • Non-specific Binding (NSB): Add a high concentration of the appropriate non-specific binding ligand, the radioligand working solution, and the membrane preparation.

    • Test Compound (this compound): Add each dilution of this compound, the radioligand working solution, and the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 25°C) for a predetermined time (typically 60-120 minutes) to allow the binding to reach equilibrium.[3] Gentle agitation during incubation is recommended.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation_filtration Reaction & Separation cluster_detection_analysis Detection & Analysis Compound_Prep Prepare Serial Dilutions of this compound Assay_Plate Pipette Reagents into 96-Well Plate (Total, NSB, Test Compound) Compound_Prep->Assay_Plate Radioligand_Prep Prepare Radioligand Working Solution Radioligand_Prep->Assay_Plate Membrane_Prep Prepare Transporter-Containing Membrane Suspensions Membrane_Prep->Assay_Plate Incubation Incubate to Reach Binding Equilibrium Assay_Plate->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for Radioligand Binding Assay.

Logical Relationship of Binding Affinity

binding_affinity 5-APDI 5-APDI SERT SERT (IC50 = 82 nM) 5-APDI->SERT High Affinity NET NET (IC50 = 849 nM) 5-APDI->NET Moderate Affinity DAT DAT (IC50 = 1,848 nM) 5-APDI->DAT Low Affinity

Caption: 5-APDI Binding Affinity Profile.

References

Structure-Activity Relationship of 5-APDI Hydrochloride and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI HCl), a rigid analog of amphetamine, serves as a potent inhibitor of monoamine transporters. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-APDI and its analogs, focusing on their interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development in this chemical class.

Introduction

5-APDI, also known as indanylaminopropane, belongs to a class of psychoactive compounds that act as monoamine reuptake inhibitors. By blocking the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft, these compounds increase the extracellular concentrations of these neurotransmitters, leading to a range of physiological and psychological effects. The indane scaffold of 5-APDI represents a conformationally restricted analog of phenylethylamines, providing a valuable tool for probing the structural requirements of the monoamine transporter binding sites. Understanding the SAR of 5-APDI and its analogs is crucial for the rational design of novel therapeutic agents with desired potency and selectivity profiles for treating various neuropsychiatric disorders.

Core Structure and Analogs

The core structure of 5-APDI is a 2,3-dihydro-1H-indene ring substituted at the 5-position with a 2-aminopropyl group. The analogs discussed in this guide are primarily derived from the work of Monte et al. (1993), which explored the impact of modifying the aromatic portion of the molecule, including benzofuran and tetralin ring systems, on monoamine transporter inhibition.

Quantitative Pharmacological Data

The following table summarizes the in vitro potency of 5-APDI and its analogs for the inhibition of [³H]serotonin ([³H]5-HT), [³H]dopamine ([³H]DA), and [³H]norepinephrine ([³H]NE) uptake in rat brain synaptosomes.

Table 1: In Vitro Monoamine Uptake Inhibition by 5-APDI and Analogs

Compound NumberStructureIC₅₀ (nM) for Inhibition of Uptake
5-APB 5-(2-Aminopropyl)benzofuran[³H]5-HT: 133[³H]DA: 1130[³H]NE: 560
6-APB 6-(2-Aminopropyl)benzofuran[³H]5-HT: 117[³H]DA: 1570[³H]NE: 1060
5-APDI 5-(2-Aminopropyl)indane[³H]5-HT: 82[³H]DA: 1848[³H]NE: 849
APT 2-Aminopropyltetralin[³H]5-HT: 241[³H]DA: 7100[³H]NE: 3100

Data sourced from Monte et al. (1993). IC₅₀ values represent the concentration of the compound that produces 50% inhibition of radiolabeled neurotransmitter uptake.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals several key SAR trends:

  • Indane Ring System: 5-APDI, with its indane core, demonstrates the highest potency for serotonin transporter (SERT) inhibition among the tested analogs (IC₅₀ = 82 nM).

  • Benzofuran Analogs: The benzofuran analogs, 5-APB and 6-APB, also exhibit potent SERT inhibition, with IC₅₀ values of 133 nM and 117 nM, respectively. Their potency at the dopamine (DAT) and norepinephrine (NET) transporters is moderate.

  • Tetralin Analog: Enlarging the aliphatic ring to a tetralin system in 2-aminopropyltetralin (APT) results in a significant decrease in potency at all three transporters, particularly at the DAT and NET.

  • Selectivity: 5-APDI displays a notable selectivity for SERT over DAT and NET. The benzofuran analogs also show a preference for SERT.

These findings suggest that the size and nature of the ring system fused to the benzene ring play a critical role in modulating the potency and selectivity of these compounds for the monoamine transporters. The indane and benzofuran scaffolds appear to be optimal for SERT interaction within this series.

Experimental Protocols

Synthesis of 5-APDI and Analogs

The synthesis of 5-APDI and its analogs generally follows a multi-step procedure starting from the corresponding indanone, benzofuranone, or tetralone. A representative synthetic scheme is outlined below:

  • Henry Reaction: The starting ketone is reacted with nitroethane in the presence of a base (e.g., ammonium acetate) to yield the corresponding β-nitrostyrene derivative.

  • Reduction: The nitroalkene is then reduced to the primary amine. A common method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).

  • Salt Formation: The resulting free base is converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent (e.g., ethanol or ether).

Monoamine Transporter Uptake Inhibition Assay

This protocol describes the in vitro measurement of a compound's ability to inhibit the uptake of radiolabeled monoamines into rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., whole brain minus cerebellum)

  • Sucrose buffer (0.32 M sucrose)

  • Krebs-Henseleit bicarbonate buffer (KHB)

  • Radiolabeled neurotransmitters: [³H]serotonin, [³H]dopamine, [³H]norepinephrine

  • Test compounds (5-APDI and analogs)

  • Scintillation fluid and scintillation counter

  • Glass fiber filters

Procedure:

  • Synaptosome Preparation:

    • Homogenize rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in KHB.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosome preparation with various concentrations of the test compound or vehicle for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the uptake by adding the respective [³H]monoamine substrate.

    • Incubate for a short period (e.g., 5 minutes) at 37°C to ensure measurement of the initial uptake rate.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of uptake) by non-linear regression analysis of the concentration-response curve.

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Release Release Vesicle->Release Action Potential MAT Monoamine Transporter (SERT, DAT, NET) MA Monoamines (5-HT, DA, NE) Release->MA MA->MAT Reuptake Receptor Postsynaptic Receptor MA->Receptor APDI 5-APDI / Analog APDI->MAT Inhibition Signal Signal Transduction Receptor->Signal

Caption: Mechanism of action of 5-APDI and its analogs at the synapse.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_invivo In Vivo Studies (Optional) Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Uptake_Assay Monoamine Uptake Assay Purification->Uptake_Assay Binding_Assay Receptor Binding Assay (Optional) Uptake_Assay->Binding_Assay IC50_Calc IC50/Ki Determination Uptake_Assay->IC50_Calc SAR_Analysis SAR Analysis IC50_Calc->SAR_Analysis SAR_Analysis->Design Iterative Design Behavioral Behavioral Assays (e.g., Drug Discrimination) SAR_Analysis->Behavioral

Caption: General experimental workflow for SAR studies of monoamine transporter inhibitors.

Conclusion

The structure-activity relationship of 5-APDI hydrochloride and its analogs demonstrates that the indane ring system is a favorable scaffold for potent serotonin transporter inhibition. Modifications to this core, such as altering the fused ring system, significantly impact potency and selectivity for the monoamine transporters. The data and protocols presented in this guide provide a foundation for the further exploration of this chemical space in the pursuit of novel CNS-active agents. Future work could involve expanding the range of substitutions on both the aromatic and aliphatic portions of the indane ring to further delineate the structural requirements for transporter interaction and to develop compounds with tailored pharmacological profiles.

An In-Depth Technical Guide on the Stability and Storage of 5-APDI Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-APDI hydrochloride (5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride), a research chemical used in pharmacological studies. Due to the limited availability of public, in-depth stability studies for this specific compound, this document combines available data with general best practices for the handling and storage of research-grade aminopropyl-indane derivatives.

Introduction to this compound

This compound is the hydrochloride salt of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene, a molecule belonging to the indane class with an amphetamine-like aminopropane side chain.[1][2] It is recognized for its activity as an entactogen and its effects on monoamine transporters.[1][2] Given its application in sensitive biological assays, ensuring the chemical integrity and stability of this compound is paramount for reproducible and reliable research outcomes.

Chemical Properties:

  • Formal Name: 2,3-dihydro-α-methyl-1H-indene-5-ethanamine, monohydrochloride[1]

  • CAS Number: 152623-95-5[1]

  • Molecular Formula: C₁₂H₁₇N • HCl[1]

  • Formula Weight: 211.7 g/mol [1]

Stability Profile

Detailed quantitative stability data for this compound under various stress conditions (e.g., temperature, humidity, light) is not extensively published. However, information from suppliers provides a general indication of its long-term stability under appropriate storage conditions.

Table 1: Summary of Available Stability Data

ParameterValueSource
Long-Term Stability≥ 5 yearsCayman Chemical[1]

Potential Degradation Pathways:

While specific degradation pathways for this compound have not been elucidated in the public domain, compounds with similar structures, particularly those with primary amine groups and aromatic rings, can be susceptible to:

  • Oxidation: The amine group and the indane ring system may be prone to oxidation, especially when exposed to air, light, and trace metals. This can lead to the formation of various oxides and hydroxylated byproducts.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. It is a common practice to protect light-sensitive compounds.

  • Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic and absorb moisture from the atmosphere, which could potentially lead to hydrolysis or other moisture-related degradation.

Recommended Storage and Handling Conditions

Proper storage is critical to maintain the stability and purity of this compound. The following recommendations are based on general best practices for research chemicals and hydrochloride salts.

Table 2: Recommended Storage and Handling of this compound

ConditionRecommendationRationale
Temperature Store at -20°C.Low temperatures slow down chemical degradation processes, ensuring long-term stability.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes the risk of oxidative degradation.
Moisture Store in a tightly sealed container in a dry place. Use of a desiccator is recommended.Protects the compound from moisture absorption, which can lead to degradation and affect weighing accuracy.
Light Protect from light by storing in an amber vial or a light-blocking container.Prevents photodegradation.
Handling Allow the container to warm to room temperature before opening to prevent condensation of moisture. Handle in a clean, dry environment.Prevents contamination and exposure to atmospheric moisture.

Experimental Protocols for Stability Assessment (Hypothetical)

For researchers wishing to conduct their own stability studies on this compound, a general protocol based on ICH guidelines for drug substance stability testing can be followed.

Objective: To assess the stability of this compound under various environmental conditions and to identify potential degradation products.

Materials:

  • This compound solid sample

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber

  • Analytical balance

  • HPLC-UV or LC-MS/MS system

  • pH meter

  • Appropriate solvents and buffers

Methodology:

  • Sample Preparation: Accurately weigh samples of this compound into separate, appropriate containers for each storage condition.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve the sample in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Monitor for degradation over time at room temperature and elevated temperatures (e.g., 60°C).

    • Oxidative Degradation: Dissolve the sample in a solution of hydrogen peroxide (e.g., 3%). Monitor for degradation.

    • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the solid sample to light conditions as specified in ICH Q1B guidelines.

  • Long-Term and Accelerated Stability Studies:

    • Store samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

    • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analytical Method:

    • Develop and validate a stability-indicating analytical method, typically a reverse-phase HPLC method with UV or MS detection. The method should be able to separate the parent compound from any degradation products.

    • Example HPLC Conditions (Starting Point):

      • Column: C18, 250 mm x 4.6 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 271 nm and 277 nm (based on known absorbance maxima).[1]

  • Data Analysis:

    • Quantify the amount of this compound remaining at each time point.

    • Identify and quantify any degradation products.

    • Determine the degradation rate and shelf-life under each condition.

Visualizations

The following diagrams illustrate logical workflows relevant to the stability and handling of this compound.

G cluster_0 Stability Assessment Workflow start Obtain 5-APDI HCl Sample analytical_method Develop & Validate Stability-Indicating Method (e.g., HPLC-UV/MS) start->analytical_method forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) stability_studies Long-Term & Accelerated Stability Studies forced_degradation->stability_studies data_analysis Analyze Samples at Time Points stability_studies->data_analysis analytical_method->forced_degradation shelf_life Determine Shelf-Life & Degradation Profile data_analysis->shelf_life storage_conditions Establish Recommended Storage Conditions shelf_life->storage_conditions

Caption: A logical workflow for a comprehensive stability assessment of this compound.

G cluster_1 Recommended Handling & Storage Protocol receive Receive 5-APDI HCl log Log Receipt & Assign Internal Lot Number receive->log store Store at -20°C in a Dark, Dry Place (Inert Atmosphere) log->store use For Use: Equilibrate to Room Temp Before Opening store->use weigh Weigh in a Controlled Environment (Low Humidity) use->weigh prepare Prepare Solutions Freshly weigh->prepare return_storage Return to Storage Promptly (Purge with Inert Gas if Possible) weigh->return_storage Unused Solid end Use in Experiment prepare->end return_storage->store

Caption: A protocol for the proper handling and storage of this compound in a research setting.

References

Lack of Publicly Available Data on Acute Toxicity of 5-APDI Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly accessible acute toxicity studies on 5-APDI hydrochloride (also known as 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride) has yielded no specific experimental data in animal models. While the compound is available as a research and forensic analytical standard, detailed preclinical safety and toxicology reports, such as median lethal dose (LD50) studies or dose-range finding assessments, are not available in the public domain.

5-APDI is identified as an indane analog with an amphetamine-like structure.[1] It functions as an inhibitor of serotonin, dopamine, and norepinephrine uptake, with IC50 values of 82 nM, 1,847 nM, and 849 nM, respectively.[1][2] Despite its characterization in pharmacological studies, specific details regarding its acute toxicological profile in animal models remain unpublished. A 1968 patent for a related compound mentions low toxicity, but provides no quantitative data to substantiate this claim.[2]

Due to the absence of experimental data, this guide cannot provide the requested quantitative data tables or detailed experimental protocols for acute toxicity studies of this compound.

General Framework for Acute Toxicity Studies

For the benefit of researchers, this section outlines a generalized workflow for conducting acute toxicity studies for a novel chemical entity, in line with standard toxicological practices.[3][4]

An acute toxicity study is designed to determine the adverse effects that may occur within a short time after the administration of a single dose of a substance.[5] Key objectives include identifying the median lethal dose (LD50), the maximum tolerated dose (MTD), and potential target organs for toxicity.[3]

Experimental Workflow

A typical workflow for an acute oral toxicity study in a rodent model is presented below. This process involves animal acclimatization, dose preparation and administration, a detailed observation period, and terminal examinations.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Observation cluster_2 Phase 3: Terminal Procedures & Analysis Acclimatization Animal Acclimatization (e.g., 7 days) Grouping Animal Grouping & Randomization (e.g., 3-5 animals/sex/group) Acclimatization->Grouping DosePrep Dose Formulation (Vehicle Selection & Preparation) Dosing Single Dose Administration (e.g., Oral Gavage) DosePrep->Dosing Test Substance Grouping->DosePrep Observation Post-Dose Observation (14 Days) Dosing->Observation ClinicalSigns Record Clinical Signs (Mortality, Morbidity, Behavior) Observation->ClinicalSigns BodyWeight Measure Body Weight (Days 0, 7, 14) Observation->BodyWeight Euthanasia Euthanasia & Necropsy (Day 14) BodyWeight->Euthanasia GrossPath Gross Pathology Examination Euthanasia->GrossPath Histo Histopathology (Target Organs) GrossPath->Histo DataAnalysis Data Analysis (LD50 Calculation) Histo->DataAnalysis

Caption: Generalized workflow for an acute oral toxicity study in rodents.

Key Experimental Protocols

Below are generalized methodologies for the main components of an acute toxicity study.

Parameter Methodology
Test System Typically two mammalian species, one rodent (e.g., Sprague-Dawley rat or CD-1 mouse) and one non-rodent.[3] Animals are young, healthy adults, and both sexes are used.
Housing Animals are housed in controlled conditions (temperature: 22±3°C; humidity: 30-70%; 12-hour light/dark cycle) with ad libitum access to standard diet and water.
Dose Administration A single dose is administered via a clinically relevant route (e.g., oral gavage, intravenous, intraperitoneal).[3][4] A vehicle control group receives the vehicle alone.
Dose Levels A range of doses is selected to elicit responses from no effect to mortality, which helps in calculating the LD50.
Observation Period Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for a period of 14 days post-dose.[3]
Terminal Procedures At the end of the observation period, surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to examine external surfaces, orifices, and all internal organs.[3]
Histopathology Tissues from organs showing gross lesions and major target organs may be collected, preserved in formalin, and processed for microscopic examination to identify pathological changes.

Potential Signaling Pathways in Toxicity

While no specific toxic mechanisms for this compound have been documented, compounds that potently interact with monoamine transporters can, at high doses, lead to significant adverse effects. A potential pathway for toxicity could involve excessive monoaminergic stimulation, leading to a state similar to serotonin syndrome or sympathomimetic toxicity.

G cluster_0 Initiating Event cluster_1 Molecular Mechanism cluster_2 Physiological Effect cluster_3 Clinical Manifestation (Toxicity) APDI 5-APDI Overdose SERT Blockade of Serotonin Transporter (SERT) APDI->SERT DAT Blockade of Dopamine Transporter (DAT) APDI->DAT NET Blockade of Norepinephrine Transporter (NET) APDI->NET Serotonin ↑↑ Synaptic Serotonin SERT->Serotonin Dopamine ↑ Synaptic Dopamine DAT->Dopamine Norepinephrine ↑ Synaptic Norepinephrine NET->Norepinephrine SS Serotonin Syndrome (Agitation, Hyperthermia) Serotonin->SS Stim CNS Stimulation (Tremors, Seizures) Dopamine->Stim CV Cardiovascular Effects (Tachycardia, Hypertension) Norepinephrine->CV

Caption: Hypothetical pathway for monoaminergic toxicity from overdose.

This diagram illustrates a plausible, though not experimentally verified, mechanism where an overdose of a monoamine reuptake inhibitor like 5-APDI could lead to excessive neurotransmitter levels in the synapse, resulting in severe clinical signs of toxicity.

References

5-APDI Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI hydrochloride), a synthetic compound of the indane class with psychoactive properties. It details the discovery and historical context of 5-APDI, its chemical synthesis, pharmacological profile, and mechanism of action. The document is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables and visualizing key processes through detailed diagrams.

Introduction

5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI), also known as indanylaminopropane (IAP), is a rigid analogue of amphetamine.[1][2] It belongs to a class of compounds that has been explored for its psychoactive effects, acting primarily as a monoamine reuptake inhibitor.[2] Structurally, the indane ring system constrains the ethylamine side chain, a feature that has been utilized in medicinal chemistry to probe the conformational requirements of receptor and transporter binding sites. First synthesized and pharmacologically evaluated in the early 1990s as a research tool to investigate the structure-activity relationships of amphetamine analogues, 5-APDI later emerged as a designer drug, leading to its control in several jurisdictions.[1][3] This guide aims to consolidate the available scientific information on this compound, providing a detailed resource for the scientific community.

Discovery and History

The first synthesis and pharmacological characterization of 5-APDI were reported in 1993 by a team of researchers led by David E. Nichols at Purdue University.[2] The compound was developed as part of a broader investigation into benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine (MDMA) to explore the role of the molecular conformation on psychoactive properties.[2]

In the early 2000s, 5-APDI began to appear on the illicit drug market as a "research chemical" or "designer drug," often sold online.[1] Designer drugs are structural or functional analogues of controlled substances, created to mimic their pharmacological effects while evading existing drug laws.[4] The emergence of 5-APDI in the recreational drug scene is part of a larger trend of new psychoactive substances (NPS) that pose significant public health challenges due to their largely unknown toxicological profiles.[5][6]

Chemical Synthesis

The synthesis of this compound typically involves a multi-step process starting from indane or a suitable derivative. While the specific experimental protocol from the original 1993 publication by Monte et al. could not be accessed for this guide, a plausible synthetic route can be constructed based on established organic chemistry principles and analogous syntheses. A generalized workflow is presented below.

Disclaimer: The following experimental protocol is a general representation and should not be considered a direct replication of the original synthesis. For precise experimental details, the primary literature, specifically Monte, A.P., et al., J. Med. Chem. 36(23), 3700-3706 (1993), should be consulted.

Experimental Protocol: A Generalized Synthetic Approach
  • Friedel-Crafts Acylation of Indane: Indane is acylated with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the propionyl group at the 5-position of the indane ring, yielding 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one.

  • Reductive Amination: The resulting ketone is then converted to the corresponding amine via reductive amination. This can be achieved in a one-pot reaction using a suitable amine source (e.g., ammonia or an ammonium salt) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation). This step forms the racemic 5-(2-aminopropyl)-2,3-dihydro-1H-indene.

  • Salt Formation: The freebase of 5-APDI is then dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.

Synthesis_Workflow Indane Indane Ketone 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one Indane->Ketone Friedel-Crafts Acylation PropionylChloride Propionyl Chloride + AlCl3 Freebase 5-APDI Freebase Ketone->Freebase ReductiveAmination Reductive Amination (e.g., NH3, NaBH3CN) FinalProduct This compound Freebase->FinalProduct Salt Formation HCl HCl Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin) Vesicle->SynapticCleft Release SERT Serotonin Transporter (SERT) SERT->Vesicle Reuptake (Inhibited) APDI 5-APDI APDI->SERT Blocks Receptor Postsynaptic 5-HT Receptors SynapticCleft->Receptor Binds Serotonin Serotonin

References

Methodological & Application

Application Notes and Protocols for 5-APDI Hydrochloride in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI HCl) is a psychoactive compound belonging to the indane class of phenethylamines. Structurally related to amphetamine, it acts as a monoamine reuptake inhibitor with a notable selectivity for the serotonin transporter. These application notes provide a summary of the available data on the use of 5-APDI HCl in in vivo animal studies, with a focus on dosage and experimental protocols to guide researchers in their study design.

Pharmacological Profile

5-APDI is recognized as an entactogen and psychedelic drug.[1] Its primary mechanism of action involves the inhibition of serotonin, norepinephrine, and dopamine reuptake by their respective transporters. This activity increases the extracellular concentrations of these neurotransmitters, leading to its characteristic psychoactive effects.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of 5-APDI for the monoamine transporters. This data is crucial for understanding its pharmacological profile and for informing dose selection in in vivo studies.

TargetIC50 (nM)
Serotonin Transporter (SERT)82
Norepinephrine Transporter (NET)849
Dopamine Transporter (DAT)1,847
Table 1: In Vitro Monoamine Transporter Inhibition by 5-APDI.[1]

In Vivo Studies: Dosage and Administration

To date, detailed in vivo dosage information for 5-APDI hydrochloride in animal studies is limited in publicly available literature. The primary source of in vivo data comes from drug discrimination studies in rats, which are designed to assess the subjective effects of a drug by training animals to recognize its internal cues.

Drug Discrimination Studies in Rats

In a key study, rats were trained to discriminate between the effects of a known psychoactive substance and saline. Subsequently, the animals were tested with 5-APDI to determine if it produced similar subjective effects, a phenomenon known as substitution.

Animal ModelStudy TypeTraining Drug5-APDI HCl EffectDosage
RatsDrug DiscriminationMBDBFull SubstitutionNot Specified
RatsDrug DiscriminationAmphetamineNo SubstitutionNot Specified
Table 2: Summary of this compound Effects in Rat Drug Discrimination Studies.[1]

While the specific dosages of this compound used in these rat drug discrimination studies are not explicitly stated in the available abstracts, the full substitution for MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine), another entactogen, suggests that the doses administered were behaviorally active and produced subjective effects similar to those of MBDB. The lack of substitution for amphetamine indicates that the subjective effects of 5-APDI are distinct from those of classical stimulants.

Experimental Protocols

The following is a generalized protocol for a drug discrimination study in rats, based on standard methodologies in the field. This can serve as a template for researchers designing studies with this compound.

Drug Discrimination Protocol

1. Subjects:

  • Adult male Sprague-Dawley rats (250-350 g) are commonly used.

  • Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

  • Food and water are available ad libitum, except during experimental sessions where food may be restricted to increase motivation for the food reward.

2. Apparatus:

  • Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

3. Training Phase:

  • Rats are trained to press one of two levers for a food reward (e.g., 45 mg sucrose pellets) following an injection of either the training drug or saline.

  • For example, after an intraperitoneal (i.p.) injection of the training drug (e.g., MBDB), responses on one designated lever (the "drug lever") are reinforced. On alternate days, following a saline injection, responses on the other lever (the "saline lever") are reinforced.

  • Training sessions are typically conducted daily, five days a week, and last for 15-30 minutes.

  • Training continues until a criterion of accuracy is met (e.g., ≥80% of responses on the correct lever before the first reinforcer is delivered for at least 8 out of 10 consecutive sessions).

4. Testing Phase (Generalization):

  • Once the discrimination is learned, generalization tests with this compound are conducted.

  • Different doses of 5-APDI HCl are administered i.p. prior to the session.

  • During test sessions, responses on either lever can be recorded, but reinforcement is typically withheld to avoid influencing the animal's choice.

  • The percentage of responses on the drug-associated lever is measured for each dose of 5-APDI HCl.

  • Full substitution is generally defined as ≥80% of responses on the drug lever.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron APDI 5-APDI HCl SERT SERT APDI->SERT Inhibits NET NET APDI->NET Inhibits DAT DAT APDI->DAT Inhibits Serotonin 5-HT Serotonin->SERT Reuptake Serotonin_cleft Serotonin_cleft Serotonin->Serotonin_cleft Norepinephrine NE Norepinephrine->NET Reuptake Norepinephrine_cleft Norepinephrine_cleft Norepinephrine->Norepinephrine_cleft Dopamine DA Dopamine->DAT Reuptake Dopamine_cleft Dopamine_cleft Dopamine->Dopamine_cleft Vesicle Synaptic Vesicle Vesicle->Serotonin Release Vesicle->Norepinephrine Release Vesicle->Dopamine Release Receptor_5HT 5-HT Receptors Serotonin_cleft->Receptor_5HT Binds Receptor_NE NE Receptors Norepinephrine_cleft->Receptor_NE Binds Receptor_DA DA Receptors Dopamine_cleft->Receptor_DA Binds

Figure 1: Proposed mechanism of action of 5-APDI HCl at the synapse.

Experimental_Workflow cluster_acclimation Phase 1: Acclimation & Habituation cluster_training Phase 2: Drug Discrimination Training cluster_testing Phase 3: Generalization Testing Animal_Housing Animal Housing and Handling Habituation Habituation to Operant Chambers Animal_Housing->Habituation Training_Drug Administer Training Drug (e.g., MBDB) Habituation->Training_Drug Saline Administer Saline Habituation->Saline Lever_Press_Drug Reinforce 'Drug' Lever Press Training_Drug->Lever_Press_Drug Lever_Press_Saline Reinforce 'Saline' Lever Press Saline->Lever_Press_Saline Criterion Meet Discrimination Criterion Lever_Press_Drug->Criterion Lever_Press_Saline->Criterion Administer_5APDI Administer 5-APDI HCl (Various Doses) Criterion->Administer_5APDI Record_Responses Record Lever Presses (No Reinforcement) Administer_5APDI->Record_Responses Analyze_Data Analyze Percent Drug Lever Responding Record_Responses->Analyze_Data

Figure 2: Experimental workflow for a drug discrimination study.

Conclusion

This compound is a monoamine reuptake inhibitor with a preference for the serotonin transporter. While detailed in vivo dosage information is not widely published, drug discrimination studies in rats have confirmed its psychoactive effects. The provided generalized protocol and diagrams offer a framework for researchers to design and conduct further in vivo investigations to elucidate the pharmacological and behavioral effects of this compound. It is recommended that initial studies include a dose-ranging component to determine the optimal dose for the specific animal model and behavioral paradigm being investigated.

References

Application Notes and Protocols for the Analytical Detection of 5-APDI Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI) is a psychoactive substance that is structurally related to amphetamine and other designer drugs. As with many novel psychoactive substances (NPS), there is a growing need for robust and validated analytical methods to detect and quantify 5-APDI and its metabolites in biological matrices for clinical, forensic, and research purposes. This document provides proposed application notes and detailed protocols for the detection of 5-APDI hydrochloride in biological samples such as urine and blood, based on established analytical techniques for similar compounds.

While specific validated methods for 5-APDI are not widely published, the analytical principles for amphetamine-type substances are well-established.[1][2][3] The primary methods of choice are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to their high sensitivity and specificity.[4][5][6]

Chemical Information:

  • Compound Name: 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride[7]

  • Synonyms: 5-IAP, Indanametamine, 2-Aminopropylindane[]

  • Molecular Formula: C₁₂H₁₈ClN[7]

  • Molecular Weight: 211.73 g/mol [7]

Analytical Methods Overview

The detection of 5-APDI in biological samples typically involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.[9][10]

Sample Preparation

Biological samples are complex matrices requiring a preparation step to remove interferences and concentrate the analyte of interest.[9] Common techniques include:

  • Liquid-Liquid Extraction (LLE): A straightforward method for extracting drugs from aqueous solutions into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A more controlled and often more efficient method that uses a solid sorbent to isolate the analyte.[11]

  • Protein Precipitation: Primarily used for blood/plasma samples to remove proteins that can interfere with analysis.

Chromatographic Separation
  • Gas Chromatography (GC): Well-suited for volatile and thermally stable compounds. Derivatization is often required for amphetamine-like substances to improve their chromatographic properties.[1][2][12]

  • Liquid Chromatography (LC): A versatile technique that can handle a wider range of compounds without the need for derivatization. Reversed-phase chromatography is commonly employed.[5][13]

Mass Spectrometric Detection
  • Mass Spectrometry (MS): Provides high selectivity and sensitivity for the identification and quantification of the target analyte.[14]

  • Tandem Mass Spectrometry (MS/MS): Offers enhanced specificity by monitoring specific fragmentation patterns of the analyte, which is crucial for complex biological matrices.[5][6]

Quantitative Data Summary

ParameterGC-MS (with derivatization)LC-MS/MS
Biological Matrix Urine, Serum, HairUrine, Serum, Blood
Linearity Range 20 - 1,000 ng/mL[1][2]1.0 - 50 ng/mL[4][5]
Limit of Detection (LOD) < 2 ng/mL[1][2]0.4 - 5.0 ng/mL[4][11]
Limit of Quantification (LOQ) 5 - 20 ng/mL1.0 - 5.0 ng/mL[11]
Precision (%RSD) < 20%[1][2]< 15%
Accuracy (%Bias) ± 20%[1][2]± 15%

Experimental Protocols

The following are detailed, proposed protocols for the analysis of 5-APDI in biological samples.

Protocol 1: GC-MS Analysis of 5-APDI in Urine

This protocol is based on established methods for the analysis of amphetamine-derived designer drugs.[1][2]

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of urine, add an internal standard (e.g., 5-APDI-d5 or a structurally similar deuterated amphetamine).

  • Vortex the sample.

  • Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and then 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluorobenzoyl chloride (PFBCl).[1][2]

  • Cap the vial and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Evaporate the derivatizing agents to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions to monitor for the PFBCl derivative of 5-APDI would need to be determined by analyzing a derivatized standard.

Protocol 2: LC-MS/MS Analysis of 5-APDI in Blood Plasma

This protocol is adapted from methods for similar new psychoactive substances.[4]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., 5-APDI-d5).

  • Add 600 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase A for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Curtain Gas: 30 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions would need to be optimized by infusing a 5-APDI standard.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample (1 mL) IS Add Internal Standard Urine->IS SPE Solid-Phase Extraction IS->SPE Elute Elution SPE->Elute Dry1 Evaporation Elute->Dry1 Reagent Add Derivatizing Agent (PFBCl) Dry1->Reagent Heat Heat (70°C, 30 min) Reagent->Heat Dry2 Evaporation Heat->Dry2 Reconstitute Reconstitution Dry2->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: GC-MS Sample Preparation and Analysis Workflow.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (200 µL) IS Add Internal Standard Plasma->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporation Supernatant->Dry Reconstitute Reconstitution Dry->Reconstitute LCMSMS LC-MS/MS Analysis Reconstitute->LCMSMS

Caption: LC-MS/MS Sample Preparation and Analysis Workflow.

Conclusion

The protocols outlined in this document provide a strong foundation for the development and validation of analytical methods for the detection of this compound in biological samples. While these methods are based on established procedures for similar compounds, it is imperative that any laboratory implementing these protocols performs a full method validation according to established guidelines (e.g., FDA, EMA) to ensure accuracy, precision, and reliability for their specific application. This includes the determination of linearity, limit of detection, limit of quantification, selectivity, and matrix effects for 5-APDI in the biological matrix of interest.

References

Application Notes and Protocols for 5-APDI Hydrochloride in Serotonergic System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI hydrochloride) as a research tool for investigating the serotonergic system. This document outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant in vitro and in vivo experiments.

Introduction

This compound is a substituted amphetamine analog that acts as a potent and selective serotonin releasing agent (SSRA).[1] Its utility as a research tool stems from its ability to robustly increase extracellular serotonin levels, providing a means to study the downstream effects of enhanced serotonergic neurotransmission. Understanding its pharmacological profile is essential for designing and interpreting experiments aimed at elucidating the role of the serotonin system in various physiological and pathological processes.

Mechanism of Action

This compound exerts its primary effect by interacting with the serotonin transporter (SERT). It acts as a substrate for SERT, leading to a reversal of the transporter's normal function. Instead of taking serotonin up from the synaptic cleft, the transporter facilitates the efflux of serotonin from the presynaptic neuron into the synapse. This action is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which merely block the reuptake of serotonin.[1]

The following diagram illustrates the proposed mechanism of action of 5-APDI at the serotonergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Serotonin Vesicle serotonin_in Serotonin (5-HT) vesicle->serotonin_in sert SERT serotonin_out Increased Extracellular Serotonin (5-HT) sert->serotonin_out Reverses transport (Efflux) apdi 5-APDI apdi->sert Binds to SERT receptor Postsynaptic 5-HT Receptors serotonin_out->receptor Binds to receptors response Downstream Signaling & Cellular Response receptor->response A Prepare cells expressing monoamine transporters B Pre-incubate cells with varying concentrations of 5-APDI A->B C Add radiolabeled monoamine substrate B->C D Incubate to allow uptake C->D E Terminate uptake and wash cells D->E F Measure radioactivity (scintillation counting) E->F G Calculate IC50 values F->G A Stereotaxic surgery to implant guide cannula B Animal recovery period A->B C Insert microdialysis probe B->C D Collect baseline dialysate samples C->D E Administer this compound D->E F Collect post-administration dialysate samples E->F G Analyze serotonin levels by HPLC-ECD F->G A Train rats to discriminate MBDB from saline B Establish stable discriminative control A->B C Administer varying doses of this compound B->C D Test for substitution for the MBDB cue C->D E Measure response rate on drug-appropriate lever D->E F Analyze dose-response relationship E->F

References

Application Notes and Protocols for 5-APDI Hydrochloride Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI hydrochloride), also known as indanylaminopropane (IAP), is an entactogen and psychedelic compound of the amphetamine class. It primarily acts as a potent and selective serotonin releasing agent (SSRA), with weaker effects on dopamine and norepinephrine reuptake. Its activity at serotonin transporters suggests its potential use in neuroscience research to probe the function of the serotonergic system. These application notes provide detailed protocols for the administration of this compound in rodent models, a summary of expected, illustrative pharmacokinetic data, and diagrams of relevant pathways and workflows.

Data Presentation

The following tables summarize illustrative quantitative data for different administration routes of this compound in rats and mice. This data is intended for comparative purposes to highlight the expected differences between administration routes.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats (2 mg/kg dose)

Administration RouteBioavailability (%)Tmax (min)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)
Intravenous (IV)100285012002.5
Intraperitoneal (IP)80156009602.7
Oral (PO)40302504803.0
Subcutaneous (SC)70204508402.8

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice (5 mg/kg dose)

Administration RouteBioavailability (%)Tmax (min)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)
Intravenous (IV)1001120015001.8
Intraperitoneal (IP)851095012752.0
Oral (PO)35254005252.2
Subcutaneous (SC)751570011252.1

Experimental Protocols

Drug Preparation
  • Compound: this compound

  • Vehicle: Sterile 0.9% saline is recommended for parenteral routes. For oral administration, sterile water or a 0.5% methylcellulose solution can be used.

  • Preparation:

    • Weigh the required amount of this compound powder using a calibrated analytical balance.

    • Dissolve the powder in the chosen vehicle to the desired final concentration (e.g., 1 mg/mL).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm sterile filter into a sterile vial for parenteral administration.

Intravenous (IV) Administration Protocol (Rat Tail Vein)
  • Purpose: To achieve rapid and complete systemic exposure.

  • Materials:

    • This compound solution

    • Rat restrainer

    • Heat lamp or warm water bath

    • 27-30 gauge needle with a 1 mL syringe

    • 70% ethanol

  • Procedure:

    • Warm the rat's tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to dilate the lateral tail veins.

    • Place the rat in a suitable restrainer.

    • Swab the tail with 70% ethanol to clean the injection site.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the this compound solution (bolus injection volume should not exceed 5 mL/kg).[1]

    • Observe for any signs of extravasation (swelling at the injection site). If this occurs, withdraw the needle and apply gentle pressure.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its home cage and monitor for any adverse reactions.

Intraperitoneal (IP) Administration Protocol (Mouse)
  • Purpose: For systemic administration with rapid absorption, though slower than IV.

  • Materials:

    • This compound solution

    • 25-27 gauge needle with a 1 mL syringe

  • Procedure:

    • Grasp the mouse by the scruff of the neck to restrain it.

    • Tilt the mouse's head downwards at a slight angle.

    • Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[2]

    • The needle should be inserted at a 30-40° angle to the abdominal wall.[2]

    • Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe.

    • Inject the solution (maximum volume of 10 mL/kg).[2]

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Oral (PO) Gavage Protocol (Rat)
  • Purpose: To simulate the human oral route of administration.

  • Materials:

    • This compound solution

    • Flexible or rigid, ball-tipped gavage needle (18-20 gauge for rats)

    • Syringe

  • Procedure:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Gently insert the gavage needle into the mouth, over the tongue, and advance it along the esophagus. The needle should pass with minimal resistance.

    • Administer the this compound solution (typical volume is 5-10 mL/kg).[1]

    • Slowly withdraw the gavage needle.

    • Return the rat to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Subcutaneous (SC) Administration Protocol (Mouse)
  • Purpose: For slower, more sustained absorption compared to IV or IP routes.

  • Materials:

    • This compound solution

    • 25-27 gauge needle with a 1 mL syringe

  • Procedure:

    • Grasp the mouse by the scruff of the neck to lift a fold of skin.

    • Insert the needle into the "tent" of skin between the shoulder blades.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution (maximum volume of 10 mL/kg, but preferably split into multiple sites if the volume is large).

    • Withdraw the needle and gently massage the area to aid dispersal of the solution.

    • Return the mouse to its cage and monitor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis drug_prep 5-APDI HCl Preparation iv_admin Intravenous (IV) drug_prep->iv_admin ip_admin Intraperitoneal (IP) drug_prep->ip_admin po_admin Oral (PO) drug_prep->po_admin sc_admin Subcutaneous (SC) drug_prep->sc_admin animal_prep Rodent Acclimation & Grouping animal_prep->iv_admin animal_prep->ip_admin animal_prep->po_admin animal_prep->sc_admin blood_sampling Blood Sampling (Pharmacokinetics) iv_admin->blood_sampling tissue_sampling Tissue Collection (Pharmacodynamics) iv_admin->tissue_sampling ip_admin->blood_sampling ip_admin->tissue_sampling po_admin->blood_sampling po_admin->tissue_sampling sc_admin->blood_sampling sc_admin->tissue_sampling lcms_analysis LC-MS/MS Analysis blood_sampling->lcms_analysis behavioral_analysis Behavioral Assays tissue_sampling->behavioral_analysis data_analysis Data Analysis lcms_analysis->data_analysis behavioral_analysis->data_analysis

Experimental workflow for this compound administration in rodents.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron apdi 5-APDI HCl sert Serotonin Transporter (SERT) apdi->sert Blocks & Reverses vesicle Synaptic Vesicle (Serotonin) sert->vesicle Inhibits Reuptake serotonin_release Serotonin Release vesicle->serotonin_release Promotes serotonin 5-HT serotonin_release->serotonin Increases Synaptic 5-HT receptor 5-HT Receptor serotonin->receptor Binds downstream Downstream Signaling (e.g., GPCR activation) receptor->downstream Activates cellular_response Cellular Response (e.g., altered neuronal firing) downstream->cellular_response Leads to

Proposed signaling pathway of this compound.

References

Application Note: Preparation of 5-APDI Hydrochloride Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI HCl) is a research chemical belonging to the indane class of compounds, which shares structural similarities with amphetamines.[1] It functions primarily as a potent and selective inhibitor of the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft.[1][2][3] It also inhibits the reuptake of norepinephrine (NET) and dopamine (DAT), albeit with significantly lower potency.[1][2][3] Its inhibitory concentrations (IC₅₀) are 82 nM for SERT, 849 nM for NET, and 1,847 nM for DAT.[1][2] This profile makes 5-APDI HCl a valuable tool for researchers in neuroscience and pharmacology studying the serotonergic system and related signaling pathways.

This document provides detailed protocols for the preparation of 5-APDI hydrochloride solutions for in vitro laboratory applications, along with relevant chemical data and safety information.

Physicochemical and Pharmacological Data

Proper preparation of solutions requires accurate information about the compound's properties. Key data for 5-APDI HCl are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name 2,3-dihydro-α-methyl-1H-indene-5-ethanamine, monohydrochloride[1]
CAS Number 152623-95-5[1]
Molecular Formula C₁₂H₁₇N • HCl[1]
Formula Weight 211.7 g/mol [1][4]
Purity ≥98%[1]
Formulation Crystalline Solid[1]

Table 2: Solubility Data for this compound

SolventSolubilityReference
DMSO 20 mg/mL[1]
DMF 30 mg/mL[1]
Ethanol 10 mg/mL[1]
Methanol 1 mg/mL[1]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]

Table 3: Pharmacological Data (Monoamine Transporter Inhibition)

TransporterIC₅₀ ValueReference
Serotonin (SERT) 82 nM[1][2]
Norepinephrine (NET) 849 nM[1][2]
Dopamine (DAT) 1,847 nM[1][2]

Experimental Protocols

2.1. Safety Precautions

  • This compound is a research chemical. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a chemical fume hood when handling the solid compound and concentrated organic solutions.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

2.2. Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for creating concentrated stocks of organic molecules for long-term storage and subsequent dilution into aqueous media for experiments.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

Calculation: To prepare a 10 mM stock solution, the required mass of 5-APDI HCl (MW = 211.7 g/mol ) must be calculated.

  • Formula: Mass (mg) = Molarity (mM) × Molecular Weight ( g/mol ) × Volume (L)

  • For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 10 mM × 211.7 g/mol × 0.001 L = 2.117 mg

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh 2.117 mg of this compound powder and add it to the tube.

  • Add 1 mL of high-purity DMSO to the tube.

  • Securely cap the tube and vortex thoroughly until the solid is completely dissolved. A brief, gentle warming in a water bath (<40°C) may aid dissolution if needed.

  • Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

2.3. Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

This protocol details the serial dilution of the DMSO stock solution into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) for use in cell-based assays. It is critical to keep the final DMSO concentration low (typically ≤0.5%) to avoid solvent-induced artifacts.

Materials:

  • 10 mM 5-APDI HCl stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, pH 7.2, or cell culture medium)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure (Example for preparing a 10 µM working solution):

  • Perform an intermediate dilution: Add 10 µL of the 10 mM DMSO stock solution to 990 µL of the desired aqueous buffer in a sterile tube. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution.

  • Vortex the intermediate solution gently to ensure it is thoroughly mixed.

  • Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer. This creates a 1:10 dilution, resulting in a final concentration of 10 µM .

  • The final concentration of DMSO in this working solution will be 0.1%. Always prepare a vehicle control containing the same final concentration of DMSO.

  • Prepare working solutions fresh from the stock solution before each experiment. Due to the limited solubility of 5-APDI HCl in aqueous solutions, precipitation may occur at higher concentrations.[1]

Visualization of Workflow and Mechanism

G cluster_stock Protocol 1: Stock Solution cluster_working Protocol 2: Working Solution weigh 1. Weigh 2.117 mg 5-APDI HCl Powder add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock intermediate 4. Dilute 1:100 in Aqueous Buffer stock->intermediate Use for Dilution final 5. Dilute to Final Working Concentration intermediate->final working_sol Final Working Solution (e.g., 10 µM in PBS with 0.1% DMSO) final->working_sol

Workflow for preparing 5-APDI HCl solutions.

Mechanism of Action: Synaptic Monoamine Reuptake Inhibition

5-APDI HCl exerts its effects by binding to and blocking monoamine transporters located on the presynaptic neuron.[1][3] This inhibition prevents the re-clearance of neurotransmitters from the synaptic cleft, leading to an increased concentration and prolonged signaling at postsynaptic receptors.[5][6] The primary target is the serotonin transporter (SERT), with weaker effects on the norepinephrine (NET) and dopamine (DAT) transporters.[1][2] The resulting increase in synaptic serotonin can activate various postsynaptic receptors, such as the 5-HT₂A receptor, which is linked to the Gq signaling pathway and often implicated in the effects of psychedelic compounds.[7][8][9]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_signal Intracellular Signaling vesicle Synaptic Vesicle (5-HT, NE, DA) nt_5ht 5-HT vesicle->nt_5ht Release nt_ne NE vesicle->nt_ne nt_da DA vesicle->nt_da sert SERT sert->vesicle Reuptake net NET net->vesicle dat DAT dat->vesicle r_5ht2a 5-HT2A-R gq Gq r_5ht2a->gq r_adr Adrenergic-R r_da Dopamine-R plc PLC gq->plc pip2 PIP2 plc->pip2 cleaves ip3_dag IP3 + DAG pip2->ip3_dag ca ↑ Ca²⁺ ip3_dag->ca IP3 pkc PKC ip3_dag->pkc DAG response Cellular Response ca->response pkc->response apdi 5-APDI HCl apdi->sert Blocks apdi->net Blocks (weaker) apdi->dat Blocks (weaker) nt_5ht->r_5ht2a Binds & Activates nt_ne->r_adr nt_da->r_da

Mechanism of action of 5-APDI at the synapse.

Stability and Storage

Proper storage is essential to maintain the integrity and activity of the compound and its solutions.

Table 4: Recommended Storage Conditions

FormStorage TemperatureStabilityNotesReference
Solid Powder -20°C≥ 5 yearsStore in a dry, dark place.[1]
DMSO Stock Solution -20°C or -80°CAt least 6 months (recommended)Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[10]
Aqueous Working Solution 2-8°CUse immediatelyPrepare fresh for each experiment to avoid degradation and potential precipitation.N/A

References

Application Notes and Protocols for In Vitro Assessment of 5-APDI Hydrochloride Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI HCl), also known as indanylaminopropane (IAP), is a psychoactive compound that functions as a monoamine reuptake inhibitor.[1][2] Understanding its potency and selectivity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters is crucial for elucidating its pharmacological profile and potential therapeutic applications. This document provides detailed protocols for assessing the in vitro reuptake inhibition of 5-APDI hydrochloride using standard and widely accepted methodologies: radioligand binding assays and synaptosomal uptake assays.

Data Presentation

The inhibitory activity of this compound on the reuptake of serotonin, dopamine, and norepinephrine is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific transporter activity.

TransporterIC50 (nM)
Serotonin (SERT)82
Dopamine (DAT)1,848
Norepinephrine (NET)849

Data sourced from Monte et al. (1993).[1][2]

Signaling Pathway

The following diagram illustrates the general mechanism of monoamine reuptake by transporters located on the presynaptic neuron and the inhibitory action of compounds like this compound.

Monoamine_Reuptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Monoamine Monoamine Transporter Monoamine Transporter (SERT/DAT/NET) Monoamine->Transporter Binds to Transporter Vesicle Synaptic Vesicle Transporter->Vesicle Translocation Reuptake Reuptake 5-APDI 5-APDI HCl 5-APDI->Transporter Inhibits Reuptake

Caption: Monoamine Reuptake and Inhibition Pathway.

Experimental Protocols

Two primary in vitro methods are detailed below for assessing the reuptake inhibition properties of this compound.

Radioligand Uptake Inhibition Assay Using Synaptosomes

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes, which are resealed nerve terminals isolated from brain tissue.

Experimental Workflow:

Synaptosomal_Uptake_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis prep1 Homogenize Rat Brain Tissue prep2 Differential Centrifugation prep1->prep2 prep3 Resuspend Synaptosomal Pellet prep2->prep3 assay1 Pre-incubate Synaptosomes with 5-APDI HCl prep3->assay1 assay2 Add Radiolabeled Monoamine ([3H]-5-HT, [3H]-DA, or [3H]-NE) assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Terminate Uptake by Rapid Filtration assay3->assay4 assay5 Wash Filters assay4->assay5 analysis1 Quantify Radioactivity (Scintillation Counting) assay5->analysis1 analysis2 Calculate Specific Uptake analysis1->analysis2 analysis3 Determine IC50 values analysis2->analysis3

Caption: Synaptosomal Uptake Inhibition Assay Workflow.

Detailed Protocol:

Materials and Reagents:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus/cortex for SERT, and cortex/hippocampus for NET)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM glucose, pH 7.4)

  • Radiolabeled monoamines: [³H]serotonin ([³H]5-HT), [³H]dopamine ([³H]DA), or [³H]norepinephrine ([³H]NE)

  • This compound

  • Selective reuptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET)

  • Glass-fiber filters

  • Scintillation fluid

  • Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region from a rat on ice.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

    • Wash the pellet by resuspending in KRH buffer and centrifuging again.

    • Resuspend the final synaptosomal pellet in a known volume of KRH buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Uptake Inhibition Assay:

    • In a 96-well plate, add KRH buffer, varying concentrations of this compound (or vehicle for total uptake), and a high concentration of a selective inhibitor for non-specific uptake determination.

    • Add the synaptosomal suspension (typically 50-150 µg of protein per well) to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the uptake reaction by adding the radiolabeled monoamine at a final concentration close to its Km (e.g., 5-10 nM for [³H]5-HT, 10-20 nM for [³H]DA, 10-20 nM for [³H]NE).

    • Incubate for a short period (typically 5-15 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass-fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold KRH buffer.

  • Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a selective inhibitor) from the total uptake (in the absence of any inhibitor).

    • Plot the percentage of specific uptake against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Radioligand Binding Inhibition Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the monoamine transporters, typically in membranes prepared from cells expressing the specific transporter or from brain tissue.

Experimental Workflow:

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Inhibition Assay cluster_analysis Data Analysis prep1 Homogenize Cells/Tissue prep2 Centrifuge to Pellet Membranes prep1->prep2 prep3 Wash and Resuspend Membranes prep2->prep3 assay1 Incubate Membranes with 5-APDI HCl and Radioligand prep3->assay1 assay2 Incubate to Equilibrium assay1->assay2 assay3 Separate Bound and Free Ligand (Filtration) assay2->assay3 assay4 Wash Filters assay3->assay4 analysis1 Quantify Radioactivity assay4->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Determine IC50 and Ki values analysis2->analysis3

Caption: Radioligand Binding Inhibition Assay Workflow.

Detailed Protocol:

Materials and Reagents:

  • Cell membranes from cells stably expressing human SERT, DAT, or NET, or brain tissue membranes.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands specific for each transporter (e.g., [³H]citalopram or [³H]paroxetine for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET)

  • This compound

  • Displacing agents for non-specific binding (e.g., fluoxetine for SERT, nomifensine for DAT, desipramine for NET)

  • Glass-fiber filters (pre-soaked in polyethylenimine for some assays)

  • Scintillation fluid

  • Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize cells or brain tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and centrifuging again.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Inhibition Assay:

    • In a 96-well plate, add assay buffer, varying concentrations of this compound (or vehicle for total binding), and a high concentration of a displacing agent for non-specific binding.

    • Add the membrane preparation (typically 50-200 µg of protein per well).

    • Add the radioligand at a concentration near its Kd value.

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C).

    • Terminate the binding reaction by rapid filtration through glass-fiber filters.

    • Wash the filters quickly with ice-cold assay buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression.

    • The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Disclaimer

These protocols are intended as a guide for research professionals. Investigators should optimize the specific conditions for their experimental setup. All work with radiolabeled materials must be conducted in accordance with institutional and regulatory guidelines. This product is intended for research purposes only and is not for human or veterinary use.

References

Application Notes and Protocols for Research Involving 5-APDI Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 5-APDI hydrochloride is a psychoactive substance with a limited history of formal research and has been identified as a designer drug.[1] Its legal status is restricted in several jurisdictions.[1] Researchers must ensure full compliance with all local, national, and international regulations regarding the procurement, handling, and use of this compound. The following application notes are provided for research purposes only and presuppose that all activities are conducted under the approval of a duly constituted Institutional Review Board (IRB) for human research or an Institutional Animal Care and Use Committee (IACUC) for animal research.

Ethical Framework for this compound Research

The ethical conduct of research involving any novel psychoactive substance is paramount. Given that 5-APDI is an amphetamine analogue and a potent serotonin-releasing agent, it presents specific ethical challenges that must be addressed.[1][2] The core ethical principles of Beneficence (maximizing benefits and minimizing harm), Justice (fair distribution of risks and benefits), and Respect for Persons (protecting autonomy and vulnerable populations) must guide all research designs.[3][4]

Key Ethical Considerations:

  • High Abuse Potential: As an amphetamine-like substance, the potential for abuse and dependence is a significant concern.[1] Any research protocol must include a rigorous assessment of this risk.

  • Neurotoxicity: The mechanism of action, particularly potent serotonin release, raises concerns about potential neurotoxicity, similar to other compounds in its class.[5]

  • Cardiovascular and Systemic Risks: Stimulant properties suggest a risk of cardiovascular side effects, including tachycardia and hypertension.[6]

  • Animal Welfare (The 3Rs): For all preclinical studies, the principles of Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing animal pain and distress) are mandatory.

Ethical Review Workflow

A stringent ethical review process is essential before initiating any research with this compound. The following workflow outlines the critical steps for consideration by an ethics committee (e.g., IACUC).

Ethical_Review_Workflow cluster_0 Phase 1: Proposal & Initial Assessment cluster_1 Phase 2: IACUC/IRB Committee Review cluster_2 Phase 3: Study Conduct & Monitoring cluster_3 Phase 4: Post-Study prop Research Proposal Submission lit_rev Comprehensive Literature Review (Pharmacology, Toxicology, Related Compounds) prop->lit_rev risk_benefit Risk/Benefit Analysis (Scientific merit vs. potential harm) lit_rev->risk_benefit iacuc IACUC Review (3Rs, Animal Welfare, Justification) risk_benefit->iacuc decision Proceed? risk_benefit->decision adverse_plan Adverse Event Monitoring Plan iacuc->adverse_plan humane_endpoints Definition of Humane Endpoints adverse_plan->humane_endpoints approval Final Approval humane_endpoints->approval procurement Controlled Substance Procurement approval->procurement conduct Experiment Conduct procurement->conduct monitoring Ongoing Monitoring & Reporting conduct->monitoring data_analysis Data Analysis monitoring->data_analysis publication Ethical Publication & Data Sharing data_analysis->publication decision->prop No (Revise) decision->iacuc Yes

Pharmacological Data

This compound acts as a monoamine transporter reuptake inhibitor and releasing agent. Its primary potency is at the serotonin transporter (SERT).[1][2]

ParameterValueReference(s)
SERT Inhibition (IC₅₀) 82 nM[1][2]
NET Inhibition (IC₅₀) 849 nM[1][2]
DAT Inhibition (IC₅₀) 1,847 nM[2]
Primary Mechanism Serotonin Releasing Agent (SSRA)[1]
Mechanism of Action Signaling Pathway

5-APDI's effects are primarily mediated by its interaction with presynaptic monoamine transporters. By inhibiting reuptake and promoting efflux, it increases the concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft.

MoA_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft SERT SERT NET NET DAT DAT Vesicle_S Vesicle (5-HT) S 5-HT Vesicle_S->S Release Vesicle_N Vesicle (NE) N NE Vesicle_N->N Release Vesicle_D Vesicle (DA) D DA Vesicle_D->D Release S->SERT Reuptake N->NET Reuptake D->DAT Reuptake APDI 5-APDI APDI->SERT Inhibits (High Potency) APDI->NET Inhibits APDI->DAT Inhibits (Low Potency)

Caption: 5-APDI's mechanism of action at monoamine transporters.

Application Note 1: In Vitro Monoamine Reuptake Inhibition Assay

Principle: This protocol describes a method to determine the potency (IC₅₀) of this compound at inhibiting the reuptake of serotonin, dopamine, and norepinephrine into rat brain synaptosomes. This assay is fundamental to characterizing the compound's neurochemical profile.[7]

Ethical Considerations: The primary ethical consideration for this in vitro protocol is the sourcing of animal tissue. Tissue should be obtained from animals euthanized for other approved experimental purposes to minimize the number of animals used. All procedures involving animals must be approved by an IACUC.

Protocol:

  • Synaptosome Preparation:

    • Humanely euthanize adult male Sprague-Dawley rats according to an IACUC-approved protocol.

    • Rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

    • Homogenize tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Pellet the resulting supernatant at 20,000 x g for 20 minutes at 4°C to yield the crude synaptosomal pellet (P2).

    • Resuspend the P2 pellet in a suitable assay buffer (e.g., Krebs-Ringer).

  • Reuptake Assay:

    • Prepare serial dilutions of this compound (e.g., 1 nM to 100 µM).

    • In a 96-well plate, pre-incubate synaptosomes (5-10 µg protein/well) with vehicle or varying concentrations of 5-APDI for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding a mixture of radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE) at a final concentration near its Kₘ.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

    • Determine the amount of radioactivity trapped in the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake (determined in the presence of a saturating concentration of a known inhibitor, e.g., fluoxetine for SERT).

    • Plot the percent inhibition of specific uptake against the log concentration of 5-APDI.

    • Determine the IC₅₀ value using non-linear regression analysis.

Application Note 2: In Vivo Drug Discrimination in Rats

Principle: Drug discrimination is a behavioral pharmacology procedure used to assess the interoceptive (subjective) effects of a psychoactive compound.[2] In this assay, animals are trained to recognize the effects of a specific drug and report its presence by making a differential response (e.g., pressing one of two levers). This protocol can determine if 5-APDI produces subjective effects similar to other known substances, such as MDMA or amphetamine.[1]

Ethical Considerations: This in vivo protocol requires careful ethical planning to minimize animal distress.

  • Justification: A strong scientific justification for using live animals is required.

  • Food Restriction: The use of food restriction for motivation must be carefully monitored to ensure animal health, with body weights maintained at no less than 85% of free-feeding controls.

  • Behavioral Monitoring: Animals must be closely monitored for signs of distress, including stereotypy, agitation, or adverse physiological effects (e.g., hyperthermia).

  • Humane Endpoints: Clear criteria must be established for removing an animal from the study if it shows signs of excessive or prolonged distress.

In Vivo Experimental Workflow

InVivo_Workflow cluster_pre Pre-Training Phase cluster_train Training Phase cluster_test Testing Phase cluster_post Post-Study Phase procure Animal Procurement & Quarantine acclimate Acclimatization & Handling procure->acclimate food_schedule Implement Food Restriction Schedule acclimate->food_schedule lever_train Lever Press Training (Food Reinforcement) checkpoint1 Health Check food_schedule->checkpoint1 drug_train Drug Discrimination Training (Drug-Lever vs. Vehicle-Lever) lever_train->drug_train data_collect Data Collection (Lever presses, response rates) checkpoint2 Training Criteria Met? drug_train->checkpoint2 test_sessions Test Sessions (5-APDI doses, substitution tests) test_sessions->data_collect checkpoint3 Adverse Effects? data_collect->checkpoint3 post_observe Post-Session Observation euthanasia Humane Euthanasia post_observe->euthanasia checkpoint1->lever_train checkpoint2->drug_train No checkpoint2->test_sessions Yes checkpoint3->post_observe

Caption: Workflow for an in vivo drug discrimination study with ethical checkpoints.

Protocol:

  • Subjects and Housing:

    • Use adult male Sprague-Dawley rats, individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

    • Provide ad libitum access to water. Food access is restricted as per the approved protocol.

  • Apparatus:

    • Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.

  • Training Phase:

    • Train rats to press a lever for food reinforcement (45 mg pellets) on a fixed-ratio (FR) schedule.

    • Once responding is stable, begin discrimination training. Before each session, administer either the training drug (e.g., MBDB, 2.5 mg/kg, IP) or vehicle (e.g., saline, IP).

    • Reinforce responses on one lever ("drug lever") only after drug administration and on the other lever ("vehicle lever") only after vehicle administration.

    • Continue training until stable performance is achieved (e.g., >80% of responses on the correct lever before delivery of the first reinforcer for at least 8 of 10 consecutive sessions).

  • Testing Phase:

    • Once criteria are met, begin test sessions.

    • Administer various doses of this compound or other test compounds prior to the session.

    • During test sessions, responses on either lever are recorded but not reinforced.

    • A test session is terminated after a set number of responses or a time limit is reached.

    • Test sessions are typically interspersed with training sessions to maintain the discrimination performance.

  • Data Analysis:

    • The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate.

    • Full substitution is defined as >80% of responses on the drug lever. No substitution is <20% on the drug lever. Partial substitution occurs between these values.

    • Calculate ED₅₀ values for drug substitution from the dose-response curve.

References

Troubleshooting & Optimization

Optimizing 5-APDI hydrochloride dosage to minimize adverse effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-APDI Hydrochloride

Disclaimer: this compound is a research chemical intended for forensic and research applications only. It is not for human or veterinary use. All experiments should be conducted in a controlled laboratory setting by qualified professionals, adhering to all applicable safety guidelines, regulations, and ethical standards for animal research. The information provided here is for research and informational purposes only and does not constitute a recommendation or endorsement for the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: 5-APDI (5-(2-Aminopropyl)-2,3-dihydro-1H-indene) hydrochloride is understood to act as a monoamine releasing agent and reuptake inhibitor. It shows the highest potency for the serotonin transporter (SERT), followed by the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] This action increases the extracellular concentrations of these neurotransmitters, leading to its stimulant and entactogenic effects observed in preclinical models.

Q2: What are the initial steps for establishing a dose-range for in vitro experiments?

A2: The initial step is to perform a literature review for existing data on similar compounds. For 5-APDI, known IC50 values for monoamine transporter inhibition provide a starting point for concentration ranges in cell-based assays.[1][2] A typical approach involves a dose-response curve, starting with concentrations several orders of magnitude below the lowest reported IC50 value and extending to concentrations several orders of magnitude above. This helps to identify the concentrations that produce the desired effect and those that may lead to cytotoxicity.

Q3: How can I assess the potential cytotoxicity of this compound in my cell cultures?

A3: Cytotoxicity can be assessed using various standard in vitro assays that measure cell viability and membrane integrity.[3][4][5] Common methods include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[5]

  • Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells are stained.[5]

It is crucial to include both positive and negative controls in your experimental design to validate the results.[3]

Q4: What should be considered when designing in vivo studies in animal models?

A4: When transitioning to in vivo models, several factors must be considered. Dose-escalation studies are essential to determine the behavioral effects and potential adverse outcomes. Key considerations include:

  • Route of Administration: The method of administration (e.g., oral, intraperitoneal) can significantly affect the pharmacokinetics of the compound.[6][7]

  • Behavioral Monitoring: A battery of behavioral tests should be employed to assess both the intended effects (e.g., changes in locomotor activity) and potential adverse effects (e.g., stereotyped behaviors, signs of distress).[8][9]

  • Physiological Monitoring: Key physiological parameters such as body temperature, heart rate, and body weight should be monitored throughout the experiment.

  • Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for understanding its time-course of action and potential for accumulation.[6][10]

Troubleshooting Guides

Issue 1: High variability in in vitro assay results.

  • Possible Cause: Inconsistent cell seeding density, variations in incubation time, or issues with compound solubility.

  • Troubleshooting Steps:

    • Ensure a uniform cell suspension before plating.

    • Strictly adhere to standardized incubation times for both compound exposure and assay development.

    • Verify the solubility of this compound in the culture medium. As per supplier data, it has good solubility in DMF and DMSO, but limited solubility in aqueous buffers.[1] Prepare fresh stock solutions and ensure complete dissolution before diluting into the final assay medium.

Issue 2: Unexpected animal mortality or severe adverse effects at low doses in vivo.

  • Possible Cause: Species-specific sensitivity, incorrect dose calculation, or vehicle-related toxicity.

  • Troubleshooting Steps:

    • Review the allometric scaling calculations used to convert in vitro effective concentrations to in vivo doses.

    • Conduct a vehicle toxicity study to ensure the vehicle used to dissolve this compound is not causing adverse effects on its own.

    • Begin with a much lower starting dose and use a slower dose-escalation schedule to better identify the maximum tolerated dose (MTD).

Data Presentation

Table 1: In Vitro Transporter Inhibition Profile of 5-APDI

TransporterIC50 (nM)Source
Serotonin (SERT)82[1][2]
Norepinephrine (NET)849[1][2]
Dopamine (DAT)1,847[1][2]

This table summarizes the concentration of 5-APDI required to inhibit 50% of monoamine uptake in crude synaptosome preparations.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle-only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5APDI 5-APDI SERT SERT 5APDI->SERT Inhibits (High Potency) DAT DAT 5APDI->DAT Inhibits (Low Potency) NET NET 5APDI->NET Inhibits VMAT2 VMAT2 Serotonin_vesicle Serotonin Vesicles Serotonin_cleft Serotonin Serotonin_vesicle->Serotonin_cleft Release Dopamine_vesicle Dopamine Vesicles Dopamine_cleft Dopamine Dopamine_vesicle->Dopamine_cleft Release Serotonin_cleft->SERT Postsynaptic_Receptors Postsynaptic Receptors (5-HT, DA) Serotonin_cleft->Postsynaptic_Receptors Binds Dopamine_cleft->DAT Reuptake Dopamine_cleft->Postsynaptic_Receptors Binds Signal_Transduction Downstream Signaling Postsynaptic_Receptors->Signal_Transduction Activates

Caption: Proposed mechanism of 5-APDI at the monoamine synapse.

Experimental_Workflow A Step 1: In Vitro Screening B Dose-Response Cytotoxicity Assays (e.g., MTT, LDH) A->B C Determine IC50 & CC50 Values B->C D Step 2: In Vivo Dose-Ranging C->D Inform In Vivo Starting Dose E Acute Dose-Escalation Study in Rodent Model D->E F Monitor for Behavioral & Adverse Effects (e.g., Hyperactivity, Stereotypy) E->F G Determine Maximum Tolerated Dose (MTD) F->G H Step 3: Pharmacokinetic (PK) Study G->H Inform PK Dose I Administer single dose at MTD and collect plasma samples H->I J Analyze for Cmax, Tmax, AUC, Half-life I->J K Step 4: Refined Efficacy/Safety Study J->K Inform Dosing Regimen L Administer doses below MTD and assess specific endpoints K->L

Caption: Preclinical workflow for dose optimization and safety assessment.

References

Addressing variability in behavioral responses to 5-APDI hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-APDI hydrochloride in behavioral experiments. The information is tailored for researchers, scientists, and drug development professionals to address and manage variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI) hydrochloride is an analog of 3,4-(methylenedioxy)amphetamine. It primarily functions as a potent and selective serotonin releasing agent (SSRA).[1] Its mechanism of action involves the inhibition of serotonin (5-HT) uptake and the promotion of its release from presynaptic terminals, leading to a significant increase in extracellular serotonin levels. It has weaker effects on dopamine and norepinephrine reuptake.[1]

Q2: What are the common behavioral assays in which this compound is used?

A2: Due to its stimulant and entactogenic properties, this compound is often used in behavioral paradigms such as:

  • Locomotor Activity Assays: To assess its stimulant effects on spontaneous movement.

  • Drug Discrimination Studies: To evaluate its subjective effects and compare them to other psychoactive substances. In this paradigm, animals are trained to recognize the internal state induced by the drug.[2][3]

  • Conditioned Place Preference (CPP): To investigate its rewarding or aversive properties.[4]

Q3: What is the expected behavioral profile of this compound in rodents?

A3: As a serotonin-releasing agent, this compound is expected to produce a range of behavioral effects. At lower to moderate doses, it typically induces hyperlocomotion.[4][5] At higher doses, stereotyped behaviors may emerge, which can sometimes lead to a decrease in ambulatory activity. In drug discrimination studies, 5-APDI has been shown to fully substitute for other entactogens like MBDB, but not for stimulants like amphetamine.[1]

Q4: How does the activation of the 5-HT7 receptor contribute to the behavioral effects of this compound?

A4: While this compound is a serotonin-releasing agent and not a direct 5-HT7 receptor agonist, the substantial increase in synaptic serotonin will activate all postsynaptic serotonin receptors, including the 5-HT7 receptor. The 5-HT7 receptor is coupled to a Gs-protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7] This signaling cascade can modulate various neuronal processes, including learning, memory, and mood, and may contribute to the overall behavioral profile observed after 5-APDI administration.[6][7][8]

Troubleshooting Guide: Addressing Variability in Behavioral Responses

High variability in behavioral responses to this compound can be a significant challenge. This guide provides a structured approach to identifying and mitigating potential sources of inconsistency.

Issue 1: High Inter-Individual Variability in Locomotor Activity

Description: Within the same treatment group, some animals show a robust hyperlocomotor response, while others exhibit a blunted or even suppressed activity.

Potential Cause Recommended Solution
Genetic Background (Strain Differences) Different rodent strains can exhibit markedly different behavioral responses to serotonergic agents. For example, BALB/c mice are known to be more anxious and may respond differently than C57BL/6 mice. Solution: Use a consistent and well-characterized rodent strain for all experiments. If comparing between strains, ensure that the strain is a controlled variable.
Sex and Hormonal Status The estrous cycle in female rodents can significantly impact behavioral responses.[6] Solution: For initial studies, using only male animals can reduce variability. If using females, monitor their estrous cycle and either test at a specific phase or ensure balanced distribution of cycle phases across treatment groups.[6]
Age and Weight Age and body weight can influence drug metabolism and sensitivity. Solution: Use animals within a narrow age and weight range. Ensure that control and experimental groups are matched for age and weight.
Habituation to the Test Environment Insufficient habituation can lead to novelty-induced hyperactivity, masking the drug's effects. Solution: Implement a consistent habituation period to the testing chamber before drug administration. A typical habituation period is 30-60 minutes.[9]
Issue 2: Inconsistent Results in Drug Discrimination Studies

Description: Animals trained to discriminate this compound from vehicle show unreliable or variable responding during substitution or antagonist tests.

Potential Cause Recommended Solution
Training Protocol An inadequate training protocol can lead to poor acquisition of the discrimination. Solution: Ensure a sufficient number of training sessions and a consistent reinforcement schedule. The training dose of this compound should be carefully selected to produce a clear discriminative stimulus without causing excessive behavioral disruption.
Generalization Testing The choice of test compounds and doses can influence the outcome. Solution: When testing for generalization, use a range of doses for the test compound. Include known positive and negative controls to validate the assay.
Individual Differences in Drug Sensitivity Some animals may be more or less sensitive to the discriminative stimulus effects of the drug.[3] Solution: Establish clear criteria for acquisition of the discrimination (e.g., >80% correct responding for a set number of consecutive sessions) before proceeding to testing. Animals that fail to meet this criterion may need to be excluded.
Issue 3: Lack of Dose-Dependent Effects

Description: Increasing doses of this compound do not produce a corresponding increase or decrease in the measured behavioral response.

Potential Cause Recommended Solution
Narrow or Inappropriate Dose Range The selected doses may be entirely on the ascending or descending limb of the dose-response curve, or may be outside the effective range. Solution: Conduct a pilot study with a wide range of doses to determine the optimal dose range for the desired behavioral effect.
Ceiling or Floor Effects The behavioral response may be maximal (ceiling effect) or minimal (floor effect) at the doses tested, preventing the observation of a dose-response relationship. Solution: Adjust the experimental parameters to allow for a wider range of behavioral responses. For example, in a locomotor activity test, if the baseline activity is very high, it may be difficult to detect a further increase.
Pharmacokinetic Factors The timing of the behavioral test relative to drug administration may not be optimal for observing peak effects. Solution: Conduct a time-course study to determine the time to peak effect for this compound and schedule behavioral testing accordingly.

Data Presentation

Table 1: Factors Influencing Variability in Rodent Behavioral Studies
Factor Category Specific Variable Potential Impact on Behavioral Outcomes
Animal-Related StrainDifferences in baseline activity, anxiety levels, and drug metabolism.
SexHormonal fluctuations in females can alter drug sensitivity and behavioral responses.[6]
AgeAffects drug metabolism, receptor expression, and behavioral performance.
Health StatusUnderlying health issues can confound behavioral measures.
Environmental Housing ConditionsGroup vs. single housing, cage enrichment, and bedding can impact stress levels and behavior.[10]
Light/Dark CycleTesting during the animal's active (dark) phase is crucial for nocturnal rodents.[11]
Noise and OdorsCan induce stress and alter behavior. Strong scents from perfumes or cleaning agents should be avoided.[6]
Experimenter-Related HandlingConsistent and gentle handling is essential to minimize stress.[11]
Sex of ExperimenterSome studies suggest that the sex of the experimenter can influence rodent anxiety-like behaviors.[6]
Presence of ObserverThe presence of a person in the testing room can affect animal behavior.[11]

Experimental Protocols

Protocol 1: Locomotor Activity Assessment
  • Animal Acclimation: House animals in the facility for at least one week prior to testing. Transport animals to the testing room at least 60 minutes before the experiment begins to allow for acclimation.[9]

  • Apparatus: Use an open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system.

  • Habituation: Place each animal in the center of the open-field arena and allow for a 30-60 minute habituation period.[9]

  • Drug Administration: Following habituation, remove the animal from the arena, administer this compound (or vehicle) via the desired route (e.g., intraperitoneal injection), and immediately return it to the arena.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period (e.g., 60-120 minutes).

  • Cleaning: Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.[9]

Protocol 2: Drug Discrimination
  • Apparatus: Use a standard two-lever operant conditioning chamber.

  • Training:

    • Animals are trained to press one lever ("drug lever") after administration of the training dose of this compound and the other lever ("vehicle lever") after administration of the vehicle.

    • Correct lever presses are rewarded (e.g., with a food pellet) on a fixed-ratio schedule.

    • Training continues until a criterion of >80% correct responses is achieved for several consecutive days.

  • Substitution Testing:

    • Once the discrimination is learned, test sessions are conducted with various doses of this compound or other test compounds.

    • During test sessions, responses on either lever may be rewarded, or testing may be conducted under extinction conditions (no reward).

    • The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: The percentage of drug-lever responding is plotted as a function of dose. Full substitution is typically defined as >80% drug-lever responding.

Mandatory Visualizations

G cluster_0 5-HT7 Receptor Signaling Pathway 5-APDI_HCl 5-APDI HCl Serotonin_Release Increased Synaptic Serotonin 5-APDI_HCl->Serotonin_Release 5HT7R 5-HT7 Receptor Serotonin_Release->5HT7R Activates Gs Gs Protein 5HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Neuronal_Excitability Modulation of Neuronal Excitability Gene_Expression->Neuronal_Excitability

Caption: Signaling pathway of the 5-HT7 receptor activated by increased serotonin.

G cluster_1 Experimental Workflow for Locomotor Activity Acclimation Animal Acclimation Habituation Habituation to Apparatus (30-60 min) Acclimation->Habituation Drug_Admin Drug Administration (5-APDI HCl or Vehicle) Habituation->Drug_Admin Data_Collection Data Collection (e.g., 60-120 min) Drug_Admin->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Cleaning Clean Apparatus Data_Collection->Cleaning Cleaning->Habituation Next Animal

Caption: Workflow for a typical locomotor activity experiment.

G cluster_2 Troubleshooting Logic for Behavioral Variability Variability High Behavioral Variability Observed Animal_Factors Animal-Related Factors (Strain, Sex, Age) Variability->Animal_Factors Consider Environmental_Factors Environmental Factors (Housing, Light, Noise) Variability->Environmental_Factors Consider Procedural_Factors Procedural Factors (Handling, Habituation) Variability->Procedural_Factors Consider Review_Protocols Review and Standardize Protocols Animal_Factors->Review_Protocols Environmental_Factors->Review_Protocols Procedural_Factors->Review_Protocols Pilot_Study Conduct Pilot Study to Validate Parameters Review_Protocols->Pilot_Study

Caption: Logical approach to troubleshooting behavioral variability.

References

Overcoming challenges in the synthesis of 5-APDI hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for overcoming challenges in the synthesis of 5-APDI hydrochloride (5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride).

Overall Synthetic Workflow

The synthesis of this compound is presented here as a three-step process starting from indane. This pathway involves a Friedel-Crafts acylation to introduce the acetyl group, followed by a reductive amination to form the primary amine, and concluding with the formation of the hydrochloride salt.

Synthesis_Workflow Indane Indane Ketone 5-Acetyl-2,3-dihydro- 1H-indene Indane->Ketone Step 1: Friedel-Crafts Acylation AcCl Acetyl Chloride (AcCl) Aluminum Chloride (AlCl₃) AcCl->Ketone Freebase 5-APDI (Freebase) Ketone->Freebase Step 2: Reductive Amination AmineSource Amine Source (e.g., NH₄OAc) Reducing Agent (e.g., NaBH₃CN) AmineSource->Freebase FinalProduct This compound Freebase->FinalProduct Step 3: Salt Formation HCl HCl in organic solvent HCl->FinalProduct Leuckart_Mechanism cluster_0 Imine Formation cluster_1 Reduction cluster_2 Hydrolysis Ketone 5-Acetylindane Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + NH₃ Ammonia Ammonia (from NH₄OAc) Ammonia->Carbinolamine Imine Imine Intermediate Carbinolamine->Imine - H₂O FormylAmine N-formyl-5-APDI Imine->FormylAmine + HCOOH (Hydride Transfer) FormicAcid Formic Acid (from NH₄OAc) FormicAcid->FormylAmine Freebase 5-APDI (Freebase) FormylAmine->Freebase Hydrolysis AcidHydrolysis Acidic Workup (HCl) AcidHydrolysis->Freebase Salt_Troubleshooting Start Problem: Salt does not precipitate or forms an oil CheckSolvent Is the salt soluble in the current solvent? Start->CheckSolvent AddAntiSolvent Add a non-polar anti-solvent (e.g., hexane) dropwise CheckSolvent->AddAntiSolvent Yes Evaporate Remove solvent under reduced pressure CheckSolvent->Evaporate No / Unsure Recrystallize Recrystallize crude salt from a suitable solvent system (e.g., isopropanol/ether) AddAntiSolvent->Recrystallize Evaporate->Recrystallize

Technical Support Center: Refining HPLC Separation of 5-APDI Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI HCl) from its potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should be looking for when analyzing 5-APDI hydrochloride?

A1: Impurities in this compound can originate from the synthetic route or degradation. Based on common synthetic pathways for indane derivatives, potential process-related impurities include:

  • Starting Material: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted compounds from intermediate synthetic steps.

  • Byproducts: Compounds formed from side reactions, such as dimerization or products from alternative reaction pathways. For instance, indene-related byproducts can sometimes be observed in the synthesis of similar amphetamine-like molecules.

  • Enantiomeric Impurity: The unwanted enantiomer if a stereospecific synthesis is not perfectly controlled.

Q2: What is a good starting point for an HPLC method for this compound analysis?

A2: A reversed-phase HPLC method is a suitable starting point for the analysis of this compound, which is a polar compound. Given its structural similarity to amphetamine and its analogues, a C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous phase is recommended. For basic compounds like 5-APDI, adding an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase can improve peak shape and resolution.

Q3: My 5-APDI peak is showing significant tailing. What could be the cause and how can I fix it?

A3: Peak tailing for a basic compound like 5-APDI is often due to strong interactions with residual silanol groups on the silica-based stationary phase. Here are some troubleshooting steps:

  • Decrease Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase (e.g., to pH 2.5-3.5) will ensure the primary amine of 5-APDI is fully protonated, which can reduce silanol interactions.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the silanol groups.

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has minimal accessible silanol groups.

  • Add a Competing Base: In some cases, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can improve peak shape, although this may not be ideal for MS detection.

Q4: I am not getting good separation between 5-APDI and a closely eluting impurity. What can I do to improve resolution?

A4: To improve the resolution between two closely eluting peaks, you can try the following:

  • Optimize Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of your separation.

  • Adjust the pH: A small change in the mobile phase pH can significantly impact the retention of ionizable compounds and improve resolution.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and lead to better separation.

  • Use a Longer Column or a Column with Smaller Particles: Both of these options will increase the overall efficiency of the separation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Interaction with active silanols on the column.Lower mobile phase pH (2.5-3.5), increase buffer concentration, use a base-deactivated column.
Poor Resolution Inadequate separation between 5-APDI and impurities.Optimize mobile phase (organic solvent ratio, pH), change organic modifier (ACN to MeOH), reduce flow rate, use a longer column or smaller particle size column.
Ghost Peaks Contamination in the HPLC system or sample carryover.Flush the column and injector with a strong solvent. Ensure proper needle wash in the autosampler method.
Fluctuating Retention Times Inconsistent mobile phase composition or temperature fluctuations.Ensure mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Check the pump for leaks or pressure fluctuations.
No Peaks or Very Small Peaks Injection issue or sample degradation.Check the injector for proper operation. Verify sample concentration and stability in the chosen diluent.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Impurity Profiling of this compound

This method is designed for the separation of this compound from its potential process-related impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 271 nm and 277 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A
Protocol 2: Chiral HPLC Method for Enantiomeric Purity of this compound

This method is intended to separate the enantiomers of 5-APDI. Chiral separations often require screening of different chiral stationary phases and mobile phases.

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 271 nm
Injection Volume 5 µL
Sample Diluent Mobile Phase

Data Presentation

Table 1: Hypothetical Retention Times for 5-APDI and Potential Impurities using Protocol 1
Compound Retention Time (min) Relative Retention Time (RRT)
Impurity A (Starting Material)3.50.44
Impurity B (Intermediate)6.20.78
5-APDI 8.0 1.00
Impurity C (Byproduct)9.51.19

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No solution_peak_shape Adjust Mobile Phase pH Increase Buffer Strength Use Base-Deactivated Column peak_shape->solution_peak_shape Yes retention_time Retention Time Instability? resolution->retention_time No solution_resolution Optimize Mobile Phase Change Organic Modifier Adjust Flow Rate resolution->solution_resolution Yes no_peaks No/Small Peaks? retention_time->no_peaks No solution_retention_time Check Pump and Connections Ensure Mobile Phase Homogeneity Use Column Oven retention_time->solution_retention_time Yes solution_no_peaks Verify Injector Function Check Sample Preparation Confirm Sample Stability no_peaks->solution_no_peaks Yes end Problem Resolved no_peaks->end No solution_peak_shape->end solution_resolution->end solution_retention_time->end solution_no_peaks->end

Caption: Troubleshooting workflow for common HPLC issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh 5-APDI HCl Reference Standard dissolve Dissolve in Mobile Phase A sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto C18 Column filter->inject gradient Run Gradient Elution (Protocol 1) inject->gradient detect Detect at 271 nm & 277 nm gradient->detect integrate Integrate Peaks detect->integrate identify Identify Impurities by RRT integrate->identify quantify Quantify Impurities identify->quantify

Caption: Experimental workflow for 5-APDI HCl analysis.

Minimizing off-target effects of 5-APDI hydrochloride in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of 5-APDI hydrochloride in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Indanylaminopropane, is an amphetamine-like compound. Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased extracellular serotonin levels.[1] It also inhibits the norepinephrine transporter (NET) and the dopamine transporter (DAT) at higher concentrations.[1]

Q2: What are the known and potential off-target effects of this compound?

Based on its activity as a serotonin-releasing agent, potential off-targets include the vesicular monoamine transporter 2 (VMAT2) and serotonin 5-HT2B receptors. Direct binding to a broad range of other receptors has not been extensively profiled in publicly available literature. Off-target effects can manifest as unexpected changes in cell signaling, cytotoxicity, or other cellular phenotypes not directly related to SERT, NET, or DAT inhibition.

Q3: How can I differentiate between on-target and off-target effects in my assay?

Several strategies can be employed:

  • Use of control compounds: Include a selective SERT inhibitor (e.g., fluoxetine), a selective NET inhibitor (e.g., nisoxetine), and a selective DAT inhibitor (e.g., GBR-12909) in your experiments to dissect the contribution of each transporter to the observed effect.

  • Rescue experiments: If the observed phenotype is due to SERT inhibition, it might be rescued by the addition of exogenous serotonin.

  • Use of cell lines with and without the target: If available, comparing the effects of 5-APDI in cells expressing the target transporter versus those that do not (or have it knocked down) can provide definitive evidence of on-target activity.

  • Orthogonal assays: Confirm your findings using a different assay that measures a distinct downstream event of the same signaling pathway.

Q4: What is the recommended starting concentration for this compound in cellular assays?

A good starting point is to use a concentration range that brackets the IC50 value for its primary target, the serotonin transporter (IC50 = 82 nM).[1] A typical concentration range could be from 1 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q5: What are the solubility and stability of this compound in cell culture media?

This compound has good solubility in DMSO and ethanol. It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the final desired concentration in your cell culture medium. The final concentration of the organic solvent in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. The stability of this compound in aqueous solutions over long incubation times should be empirically determined for your specific experimental conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High cell toxicity or unexpected cell death Off-target effects: 5-APDI may be interacting with other cellular targets that regulate cell viability.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration range. 2. Lower the concentration of 5-APDI used in the assay. 3. Investigate potential off-target interactions with VMAT2 or 5-HT2B receptors (see protocols below).
Compound precipitation: The compound may not be fully soluble in the cell culture medium at the tested concentration.1. Visually inspect the culture medium for any signs of precipitation. 2. Prepare a fresh stock solution and ensure complete dissolution before adding to the medium. 3. Reduce the final concentration of 5-APDI.
Inconsistent or non-reproducible results Variability in compound potency: Degradation of the compound in stock solutions or in the assay medium.1. Prepare fresh stock solutions of 5-APDI for each experiment. 2. Minimize the number of freeze-thaw cycles of the stock solution. 3. Consider the stability of the compound in your specific assay conditions (e.g., incubation time, temperature).
Cellular health and passage number: Variations in cell health or using cells at a high passage number can affect their response.1. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Use cells within a consistent and low passage number range.
Observed effect does not correlate with SERT, NET, or DAT inhibition Off-target pharmacology: The phenotype may be caused by an interaction with an unknown off-target.1. Perform a literature search for off-target activities of structurally similar compounds. 2. Consider profiling 5-APDI against a panel of common off-targets (e.g., using a commercial service). 3. Use a structurally distinct compound with a similar primary pharmacology as a control.
Assay artifact: The compound may be interfering with the assay technology itself (e.g., fluorescence quenching, luciferase inhibition).1. Run a cell-free assay control to test for direct interference with the assay components. 2. If using a fluorescence-based assay, check for autofluorescence of the compound at the excitation and emission wavelengths used.

Quantitative Data Summary

Target IC50 (nM) Assay Type Reference
Serotonin Transporter (SERT)82Reuptake Inhibition[1]
Norepinephrine Transporter (NET)849Reuptake Inhibition[1]
Dopamine Transporter (DAT)1,847Reuptake Inhibition[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve 5-APDI).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay (Fluorescent Substrate Uptake)

This assay assesses the potential of this compound to inhibit VMAT2.

Materials:

  • HEK293 cells stably expressing VMAT2 (or other suitable cell line)

  • Complete cell culture medium

  • This compound

  • A fluorescent VMAT2 substrate (e.g., FFN206)

  • A known VMAT2 inhibitor as a positive control (e.g., tetrabenazine)

  • Assay buffer (e.g., HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed VMAT2-expressing cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Prepare dilutions of this compound and the positive control in assay buffer.

  • Wash the cells once with assay buffer.

  • Add the compound dilutions to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control.

  • Add the fluorescent VMAT2 substrate to all wells at a final concentration close to its Km.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C, protected from light.

  • Wash the cells with ice-cold assay buffer to stop the uptake.

  • Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the percentage of VMAT2 inhibition relative to the vehicle control.

Protocol 3: Serotonin 5-HT2B Receptor Activation Assay (Calcium Mobilization)

This assay determines if this compound activates the 5-HT2B receptor by measuring changes in intracellular calcium.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2B receptor and a calcium indicator (e.g., Fluo-4)

  • Complete cell culture medium

  • This compound

  • A known 5-HT2B agonist as a positive control (e.g., serotonin)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed 5-HT2B-expressing cells in a 96-well black, clear-bottom plate and grow to confluency.

  • If the cells do not constitutively express a calcium indicator, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Prepare dilutions of this compound and the positive control in assay buffer.

  • Place the plate in the fluorescence plate reader and begin kinetic reading.

  • After establishing a stable baseline fluorescence, add the compound dilutions to the wells.

  • Continue to measure the fluorescence intensity over time to detect any transient increase in intracellular calcium.

  • The peak fluorescence intensity is used to determine the agonist activity.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5APDI 5-APDI hydrochloride SERT SERT 5APDI->SERT Inhibition (Primary) NET NET 5APDI->NET Inhibition (Off-target) DAT DAT 5APDI->DAT Inhibition (Off-target) VMAT2 VMAT2 5APDI->VMAT2 Potential Inhibition (Off-target) 5HT2B 5-HT2B Receptor 5APDI->5HT2B Potential Activation (Off-target) Serotonin_vesicle Synaptic Vesicle (Serotonin) VMAT2->Serotonin_vesicle Vesicular Uptake Downstream Downstream Signaling 5HT2B->Downstream Activation

Figure 1. Simplified signaling pathway of this compound's on-target and potential off-target interactions.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells treat_cells Treat Cells with 5-APDI prep_cells->treat_cells prep_compound Prepare 5-APDI Dilutions prep_compound->treat_cells on_target_assay On-Target Assay (e.g., Transporter Uptake) treat_cells->on_target_assay off_target_assay Off-Target Assay (e.g., VMAT2, 5-HT2B) treat_cells->off_target_assay viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay analyze_data Analyze and Interpret Results on_target_assay->analyze_data off_target_assay->analyze_data viability_assay->analyze_data

Figure 2. General experimental workflow for assessing on- and off-target effects of this compound.

Troubleshooting_Logic start Unexpected Experimental Outcome check_cytotoxicity Is there significant cytotoxicity? start->check_cytotoxicity check_on_target Does the effect correlate with SERT/NET/DAT inhibition? check_cytotoxicity->check_on_target No optimize_concentration Optimize 5-APDI concentration and/or incubation time check_cytotoxicity->optimize_concentration Yes investigate_off_target Investigate potential off-target effects (VMAT2, 5-HT2B, etc.) check_on_target->investigate_off_target No troubleshoot_assay Troubleshoot assay-specific parameters (reagents, controls, etc.) check_on_target->troubleshoot_assay Yes end Problem Resolved investigate_off_target->end optimize_concentration->end troubleshoot_assay->end

Figure 3. A logical flowchart for troubleshooting unexpected results with this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of 5-APDI Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "5-APDI hydrochloride" is not available in the public scientific literature. This technical support guide has been developed based on the common challenges and established principles for enhancing the oral bioavailability of weakly basic, amine-containing hydrochloride salts. The hypothetical compound "5-APDI HCl" is assumed to be a Biopharmaceutics Classification System (BCS) Class III or IV agent, characterized by high solubility in acidic conditions but low permeability and/or low solubility at intestinal pH.

Frequently Asked Questions (FAQs)

Q1: My 5-APDI HCl formulation shows excellent dissolution in acidic media (pH 1.2) but very poor release at pH 6.8. Why is this happening and what are the implications for oral absorption?

A1: This is a classic pH-dependent solubility issue common to hydrochloride salts of weak bases. In the acidic environment of the stomach (pH 1.2-2.5), the hydrochloride salt is highly soluble. However, as the drug transits to the higher pH of the small intestine (pH 6.0-7.5), the ionized, soluble salt form can convert to the non-ionized, less soluble free base form.[1] This can lead to precipitation of the drug in the gastrointestinal (GI) tract, which significantly reduces the concentration of dissolved drug available for absorption across the intestinal wall, thereby limiting oral bioavailability.[1][2]

Q2: I am observing low and highly variable oral bioavailability in my preclinical animal studies. What are the likely causes?

A2: Low and variable oral bioavailability for a compound like 5-APDI HCl can stem from several factors:

  • Precipitation in the Intestine: As described in Q1, pH-triggered precipitation is a primary cause. The extent and rate of precipitation can be influenced by individual physiological differences in gastric emptying time and intestinal pH, leading to high variability.

  • Low Membrane Permeability: Even if the drug remains in solution, its ability to cross the lipid-rich intestinal cell membrane may be inherently low (a characteristic of BCS Class III drugs).[3][4]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver (and to some extent in the gut wall) after absorption, reducing the amount of active drug that reaches systemic circulation.

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen after absorption.

Q3: What are the main formulation strategies to overcome the low permeability of a BCS Class III drug like 5-APDI HCl?

A3: For high-solubility, low-permeability (BCS Class III) drugs, the primary goal is to transiently and safely open the tight junctions between intestinal cells or to facilitate transcellular transport.[3][5][6] Key strategies include:

  • Permeation Enhancers: Incorporating excipients that can enhance membrane permeability. These can include surfactants, fatty acids, and bile salts.[6]

  • Prodrug Approach: Modifying the chemical structure of 5-APDI to create a more lipophilic prodrug that can easily cross the intestinal membrane and then convert back to the active parent drug in the body.

  • Nanotechnology: Encapsulating the drug in nanocarriers like nanoparticles or liposomes can alter the absorption pathway and improve uptake by intestinal cells.[5][6]

  • Ion Pairing: Complexing the ionized drug with a lipophilic counter-ion can increase the overall lipophilicity of the complex, thereby enhancing its passive diffusion across the cell membrane.[7]

Q4: Can I simply use the amorphous form of 5-APDI to improve its bioavailability?

A4: While using the amorphous form can increase the dissolution rate and achieve a state of supersaturation, this strategy is most effective for solubility-limited (BCS Class II) compounds. For a compound whose bioavailability is primarily limited by low permeability (BCS Class III), increasing the dissolution rate alone may not yield significant improvements in absorption.[8] Furthermore, for a hydrochloride salt that already has high solubility in the stomach, the benefit of using an amorphous form may be minimal. The primary challenge of intestinal precipitation still needs to be addressed.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Troubleshooting Steps
Low Cmax and AUC in pharmacokinetic (PK) studies despite high dose. Precipitation in the GI tract. The drug dissolves in the stomach but precipitates in the intestine before it can be fully absorbed.1. Use Precipitation Inhibitors: Formulate with polymers like HPMC, PVP, or Soluplus® to maintain a supersaturated state in the intestine.[2] 2. Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) or Self-Microemulsifying Drug Delivery System (SMEDDS). These can keep the drug solubilized in lipid droplets, avoiding precipitation. 3. pH Modification: Include acidic excipients in the formulation to create a more acidic microenvironment around the drug particle as it dissolves in the intestine, delaying the pH shift.
High inter-subject variability in PK profiles. Inconsistent gastric emptying and intestinal transit times. Differences in physiology between animals are leading to variable precipitation and absorption windows.1. Standardize Study Conditions: Ensure strict adherence to fasting protocols. 2. Develop a Robust Formulation: A well-designed formulation (e.g., a SMEDDS) can reduce the impact of physiological variability by presenting the drug in a finely dispersed, readily absorbable form.
Good in vitro dissolution but poor in vivo absorption. Low intrinsic permeability. The drug is in solution but cannot efficiently cross the intestinal epithelium.1. Conduct Permeability Assays: Use in vitro models like Caco-2 or PAMPA to confirm low permeability. 2. Incorporate Permeation Enhancers: Screen a panel of GRAS (Generally Recognized as Safe) permeation enhancers in your formulation.[6][7] 3. Consider Prodrug Strategy: If formulation approaches are insufficient, a medicinal chemistry approach to create a more permeable prodrug may be necessary.
Oral bioavailability is significantly lower than expected based on permeability data. High first-pass metabolism. The drug is absorbed but is rapidly cleared by the liver before reaching systemic circulation.1. Perform in vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of 5-APDI. 2. Inhibit Metabolism (for research purposes): In preclinical studies, co-administer a known inhibitor of the relevant metabolic enzymes (e.g., a CYP450 inhibitor) to confirm if metabolism is the primary barrier. 3. Alternative Routes: For initial efficacy studies, consider alternative routes that bypass the liver, such as buccal or transdermal delivery.[7]

Data Presentation: Hypothetical Bioavailability Data

The following table presents hypothetical pharmacokinetic data for 5-APDI HCl in rats following oral administration of different formulation types. This illustrates how formulation strategies can impact bioavailability.

Formulation Type Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC₀-∞ (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension (Control)10150 ± 352.0650 ± 180100%
Formulation with HPMC (Precipitation Inhibitor)10225 ± 501.51100 ± 250169%
SMEDDS Formulation10450 ± 801.02400 ± 400369%
Formulation with Permeation Enhancer10300 ± 601.51500 ± 310231%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the solubility of 5-APDI HCl across a physiologically relevant pH range.

Methodology:

  • Prepare a series of buffers at pH 1.2, 2.5, 4.5, 6.8, and 7.4.

  • Add an excess amount of 5-APDI HCl to a known volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of dissolved 5-APDI HCl in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (mg/mL) against the pH to generate the profile.

Protocol 2: In Vitro Dissolution and Precipitation Testing

Objective: To simulate the dissolution in the stomach and subsequent precipitation in the intestine for different formulations.

Methodology:

  • Use a USP Apparatus II (Paddle) dissolution bath.

  • Gastric Phase:

    • Place the formulation (e.g., capsule or suspension) in 500 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C with a paddle speed of 50 RPM.

    • Take samples at regular intervals (e.g., 5, 15, 30, 45, 60 minutes) to measure the amount of dissolved drug.

  • Intestinal Phase (pH Shift):

    • After 60 minutes, add 400 mL of a pre-warmed concentrated buffer solution to shift the pH of the dissolution medium to 6.8 (simulating intestinal fluid, SIF).

    • Continue taking samples at regular intervals (e.g., 65, 75, 90, 120, 180, 240 minutes).

  • Analyze all samples for the concentration of dissolved 5-APDI HCl.

  • Plot the percentage of drug dissolved over time. A sharp drop after the pH shift indicates precipitation. Compare the precipitation profiles of different formulations.

Visualizations (Graphviz DOT Language)

G cluster_stomach Stomach (pH 1.2-2.5) cluster_intestine Intestine (pH 6.0-7.5) s1 5-APDI HCl (Solid) s2 5-APDI+ (Dissolved & Ionized) s1->s2 Rapid Dissolution i1 5-APDI (Free Base, Precipitated) s2->i1 pH Increase >> Conversion to Free Base >> Precipitation i2 5-APDI (Dissolved, Absorbable) s2->i2 Remains Dissolved i1->i2 Re-dissolution i3 Absorption into Bloodstream i2->i3 Low Permeability Barrier G cluster_sol Solubility/Precipitation Strategies cluster_perm Permeability Strategies start Low Bioavailability of 5-APDI HCl q1 Is the issue Solubility or Permeability? start->q1 sol Address Precipitation q1->sol Solubility/Precipitation (BCS Class IV) perm Address Permeability q1->perm Permeability (BCS Class III) s1 Precipitation Inhibitors (e.g., HPMC, PVP) sol->s1 s2 Lipid-Based Systems (SEDDS/SMEDDS) sol->s2 s3 pH Modifiers (e.g., Citric Acid) sol->s3 p1 Permeation Enhancers perm->p1 p2 Prodrug Approach perm->p2 p3 Nanoparticle Encapsulation perm->p3 G cluster_formulation SMEDDS Pre-concentrate cluster_emulsion Microemulsion in GI Tract drug 5-APDI HCl mix Mix to form isotropic solution drug->mix oil Oil Phase oil->mix surfactant Surfactant surfactant->mix cosurfactant Co-surfactant cosurfactant->mix admin Oral Administration mix->admin disperse Dispersion in GI Fluids admin->disperse droplet Drug-containing Lipid Droplets (<100 nm) disperse->droplet release Drug Release at Cell Surface droplet->release absorb Enhanced Absorption release->absorb

References

Dealing with equipment contamination in 5-APDI hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling 5-APDI hydrochloride, with a focus on preventing and addressing equipment contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

5-APDI (5-(2-Aminopropyl)-2,3-dihydro-1H-indene) hydrochloride is a research chemical belonging to the indane and amphetamine classes.[1] It is an inhibitor of the reuptake of serotonin, dopamine, and norepinephrine.[1] As a crystalline solid, it has a molecular formula of C₁₂H₁₇N • HCl and a formula weight of 211.7.[1] Its stability is reported to be at least 5 years when stored at -20°C.[1]

Q2: What are the common sources of contamination in this compound experiments?

Contamination in experiments with this compound can arise from several sources:

  • Cross-Contamination: Residues from previously used substances on laboratory equipment are a primary source of contamination.[2]

  • Improper Handling: Inadequate personal protective equipment (PPE) and handling procedures can introduce contaminants.[3][4]

  • Raw Materials: Impurities in starting materials or solvents can affect the experiment's outcome.[5]

  • Environmental Factors: Airborne dust, microbes, or other particles can contaminate samples.[6]

  • Synthesis Byproducts: The synthesis process itself can generate related impurities if not performed under optimal conditions.[7]

Q3: What personal protective equipment (PPE) is recommended when handling this compound?

Given that this compound is a potent psychoactive compound, stringent handling protocols are necessary.[3][4] Recommended PPE includes:

  • A laboratory coat or disposable gown.

  • Safety glasses or goggles.

  • Nitrile gloves (double gloving is recommended).

  • For handling the powdered form, a respirator or working within a fume hood is essential to prevent inhalation.[4]

Q4: How can I detect contamination in my this compound samples?

Trace amounts of contaminants can be identified using sensitive analytical techniques. The most common methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the analysis of amphetamine-derived compounds.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for the detection of psychoactive substances in various matrices.[8]

Troubleshooting Guide: Equipment Contamination

This guide provides a systematic approach to identifying and resolving equipment contamination issues.

Problem Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Residual contaminants from previous experiments altering the reaction.1. Isolate the piece of equipment you suspect is contaminated. 2. Perform a thorough cleaning validation by swabbing the equipment surface and analyzing the swab using LC-MS/MS or GC-MS.[9] 3. If contamination is confirmed, follow the detailed cleaning protocols outlined below.
Visible residue on glassware after cleaning. Ineffective cleaning procedure for the specific compound.1. Review and revise your cleaning SOP. 2. For organic amines like 5-APDI, a multi-step cleaning process including a detergent wash, followed by an acid and/or base bath is recommended.[10][11] 3. Ensure final rinses are done with high-purity water (e.g., deionized or distilled).[10]
Analytical instruments show carryover between samples. Contamination of the instrument's injection port, column, or detector.1. Run blank solvent injections to confirm carryover. 2. Clean the injection port and autosampler needle according to the manufacturer's instructions. 3. If carryover persists, consider flushing the column with a strong solvent or replacing it.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DMF30 mg/ml
DMF:PBS (pH 7.2) (1:1)0.5 mg/ml
DMSO20 mg/ml
Ethanol10 mg/ml
Methanol1 mg/ml

Data sourced from Cayman Chemical.[1]

Table 2: Analytical Detection Limits for Similar Compounds

Analytical MethodCompound TypeLimit of Detection (LOD)Limit of Quantitation (LOQ)
GC-MSAmphetamine-derived drugs< 2 ng/mL> 10 ng/mL
LC-MS/MSPsychoactive substances in hair-0.025 to 1.25 ng/mg

Note: These values are for similar compounds and may vary for this compound depending on the specific instrumentation and methodology.

Experimental Protocols

Protocol 1: General Cleaning of Laboratory Glassware

This protocol is designed for cleaning glassware after use with this compound.

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Dispose of the solvent waste according to institutional guidelines.

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent and hot water. Use a brush to scrub all surfaces.[10]

  • Tap Water Rinse: Rinse the glassware multiple times with hot tap water to remove all traces of detergent.

  • Acid Bath (Optional but Recommended): Soak the glassware in a 1 M hydrochloric acid (HCl) bath for at least one hour. This is particularly effective for removing basic compounds like amines.[11]

  • Tap Water Rinse: Thoroughly rinse the glassware with tap water to remove the acid.

  • Deionized Water Rinse: Rinse the glassware at least three to five times with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven. Ensure it is completely dry before storage to prevent microbial growth.[12]

Protocol 2: Swab Sampling for Cleaning Validation

This protocol describes how to test for residual this compound on equipment surfaces.

  • Define Sampling Area: Identify critical areas on the equipment that are difficult to clean. A common sampling area is 10 cm x 10 cm.

  • Prepare Swab: Moisten a low-particle, sterile swab with a suitable solvent (e.g., methanol).

  • Swabbing Technique:

    • Rub the swab head firmly and slowly across the defined area in one direction.

    • Rotate the swab and rub the area again in a perpendicular direction.

    • Finally, swab the perimeter of the area.

  • Sample Extraction: Place the swab head into a clean vial and add a known volume of solvent. Vortex or sonicate the vial to extract the analyte from the swab.

  • Analysis: Analyze the solvent using a validated LC-MS/MS or GC-MS method to quantify the amount of residual this compound.

Visualizations

Contamination_Troubleshooting_Workflow Contamination Troubleshooting Workflow A Inconsistent Experimental Results Observed B Isolate and Inspect Equipment A->B C Perform Cleaning Validation (Swab Test) B->C D Analyze Swab Sample (LC-MS/MS or GC-MS) C->D E Contamination Detected? D->E F Implement Intensive Cleaning Protocol E->F Yes H No Contamination Detected E->H No G Re-validate Cleaning F->G J Document Findings and Corrective Actions F->J G->E I Investigate Other Potential Causes (e.g., Reagents, Protocol) H->I I->J Monoamine_Reuptake_Inhibition Mechanism of this compound Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Storage SynapticCleft Synaptic Cleft (Increased Monoamines) Vesicle->SynapticCleft Release Transporter Monoamine Transporter (SERT, DAT, NET) SynapticCleft->Transporter Reuptake Receptor Postsynaptic Receptors SynapticCleft->Receptor Binds to Signaling Downstream Signaling Receptor->Signaling APDI 5-APDI HCl APDI->Transporter Blocks

References

Adjusting experimental parameters for consistent 5-APDI hydrochloride results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-APDI Hydrochloride

Disclaimer: this compound is a research chemical.[1] This guide is intended for researchers, scientists, and drug development professionals. All procedures should be conducted in a controlled laboratory setting by qualified personnel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as 5-(2-Aminopropyl)-2,3-dihydro-1H-indene, is an amphetamine analogue.[1][2] It functions as a potent, though weakly selective, serotonin releasing agent (SSRA).[2] Its primary mechanism of action is inhibiting the reuptake of serotonin, with less pronounced effects on norepinephrine and dopamine.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid at -20°C. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored in an airtight container at -20°C or below to minimize degradation from factors like moisture.[3]

Q3: What solvents can be used to dissolve this compound?

A3: this compound has varying solubility in different solvents. The table below provides a summary of its solubility.[1] It is crucial to select a solvent that is compatible with the intended experimental system. For cell-based assays, the final concentration of organic solvents like DMSO should typically be kept below 0.5% to avoid cellular toxicity.[3]

SolventSolubility
DMF30 mg/ml
DMF:PBS (pH 7.2) (1:1)0.5 mg/ml
DMSO20 mg/ml
Ethanol10 mg/ml
Methanol1 mg/ml

Q4: Is this compound light-sensitive?

A4: While specific photostability data for this compound is not extensively documented, it is good laboratory practice to protect all research compounds from light to prevent potential degradation.[3] Store the solid compound in an opaque container and wrap experimental solutions in aluminum foil or use amber-colored vials.

Troubleshooting Guides

Issue 1: High variability between experimental replicates in in vitro assays.

  • Question: I am observing significant variability in my results between wells in my cell-based assay, even at the same concentration of this compound. What could be the cause?

  • Answer: High variability in in vitro assays can stem from several factors:

    • Compound Precipitation: Poor solubility in the assay buffer can cause the compound to precipitate, leading to an inaccurate effective concentration.[3] Ensure the final concentration of this compound is below its solubility limit in the assay medium.

    • Inconsistent Cell Seeding: Uneven cell density across the plate can lead to varied responses. Ensure your cell suspension is homogenous before and during plating.

    • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter the concentration of the compound and other media components. To mitigate this, consider not using the outer wells for data collection and filling them with a sterile buffer instead.

    • Inaccurate Pipetting: Small volume inaccuracies can lead to large concentration errors. Ensure your pipettes are properly calibrated and use reverse pipetting for viscous solutions.

Issue 2: Diminished or inconsistent behavioral effects in animal studies.

  • Question: My in vivo experiments with this compound are showing inconsistent behavioral responses, or the effect seems to be diminishing over time. What should I investigate?

  • Answer: Inconsistent in vivo results are a common challenge in preclinical research.[4] Consider the following:

    • Animal-Related Factors: The age, weight, genetic background, and even gut microbiome of the animals can influence their response to a compound.[4][5] Standardize these factors as much as possible across your study cohorts.

    • Environmental Stressors: Rodents are highly sensitive to their environment.[4][6] Inconsistent lighting, noise, temperature, and even bedding changes can impact behavioral outcomes.[7]

    • Compound Administration: Ensure the formulation and administration of this compound are consistent.[4] Prepare fresh solutions for each experiment, as the compound may not be stable in the vehicle over extended periods.[3] The time of day of administration should also be kept consistent to account for circadian rhythms.

    • Habituation and Acclimation: Insufficient acclimation of animals to the testing environment can lead to stress-induced behavioral changes that may mask the effects of the compound. Ensure a consistent and adequate habituation period.

Issue 3: Unexpected cell toxicity in culture.

  • Question: I am observing a higher-than-expected level of cell death in my cultures treated with this compound. What could be the problem?

  • Answer: Unforeseen cytotoxicity can arise from a few sources:

    • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.[3] Ensure the final solvent concentration in your culture medium is at a non-toxic level, typically below 0.5%.

    • Compound's Intrinsic Toxicity: The compound itself may have cytotoxic effects at higher concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration range for your experiments that is both effective and non-toxic.

    • pH Shift in Media: The addition of a hydrochloride salt can sometimes slightly alter the pH of the culture medium. Verify that the pH of your final solution is within the optimal range for your cell line.

Experimental Protocols

Protocol 1: Serotonin Reuptake Inhibition Assay

This protocol outlines a method for assessing the potency of this compound in inhibiting serotonin reuptake in rat brain synaptosomes.

  • Preparation of Synaptosomes:

    • Homogenize rat cortical tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (the synaptosomal fraction) in a suitable assay buffer.

  • Reuptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound (or a vehicle control) for 15 minutes at 37°C.

    • Initiate the reuptake reaction by adding a known concentration of [³H]-serotonin.

    • Incubate for 5 minutes at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway for 5-APDI cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5_APDI 5-APDI SERT Serotonin Transporter (SERT) 5_APDI->SERT Inhibits Receptor_5HT2A 5-HT2A Receptor 5_APDI->Receptor_5HT2A Activates Serotonin_vesicle Serotonin Vesicles SERT->Serotonin_vesicle Serotonin Reuptake (Blocked) PLC PLC Receptor_5HT2A->PLC Serotonin_vesicle->5_APDI Increased Synaptic Serotonin IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC Downstream Downstream Effects Ca_release->Downstream PKC->Downstream

Caption: Hypothetical signaling pathway for 5-APDI.

Experimental_Workflow In Vitro Cell Viability Assay Workflow start Start plate_cells Plate cells in 96-well plate (e.g., SH-SY5Y) start->plate_cells incubate_24h Incubate for 24h (37°C, 5% CO₂) plate_cells->incubate_24h prepare_compound Prepare serial dilutions of this compound incubate_24h->prepare_compound add_compound Add compound to wells (include vehicle control) prepare_compound->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_reagent Add viability reagent (e.g., MTT, PrestoBlue) incubate_48h->add_reagent incubate_reagent Incubate per manufacturer's instructions add_reagent->incubate_reagent read_plate Read absorbance/ fluorescence incubate_reagent->read_plate analyze Analyze data (Calculate IC₅₀) read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro cell viability assay.

Troubleshooting_Tree Troubleshooting Inconsistent In Vivo Results cluster_compound cluster_animals cluster_protocol start Inconsistent Behavioral Results check_compound Compound Preparation & Administration start->check_compound check_animals Animal Husbandry & Characteristics start->check_animals check_protocol Experimental Protocol Adherence start->check_protocol compound_fresh Fresh solution for each experiment? check_compound->compound_fresh animal_source Consistent supplier, age, & weight? check_animals->animal_source protocol_habituation Sufficient & consistent habituation period? check_protocol->protocol_habituation compound_dose Consistent dosing volume & route? compound_fresh->compound_dose Yes remedy_compound Action: Standardize compound preparation and administration. compound_fresh->remedy_compound No compound_time Consistent time of day? compound_dose->compound_time Yes compound_dose->remedy_compound No compound_time->remedy_compound No animal_housing Standardized housing (light, temp, noise)? animal_source->animal_housing Yes remedy_animals Action: Refine animal selection and housing protocols. animal_source->remedy_animals No animal_housing->remedy_animals No protocol_blinding Experimenter blinded to treatment groups? protocol_habituation->protocol_blinding Yes remedy_protocol Action: Reinforce strict protocol adherence and blinding. protocol_habituation->remedy_protocol No protocol_blinding->remedy_protocol No

Caption: Decision tree for troubleshooting in vivo results.

References

Validation & Comparative

A Comparative Analysis of 5-APDI Hydrochloride and MDMA for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological and behavioral effects of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI hydrochloride) and 3,4-Methylenedioxymethamphetamine (MDMA). The information presented is collated from preclinical research to assist in understanding the distinct profiles of these two psychoactive compounds.

Introduction

This compound and MDMA are both phenethylamine derivatives that exert their primary effects on central monoamine systems. While MDMA is a well-characterized compound known for its entactogenic and stimulant properties, 5-APDI is a rigid analogue of MDA (a primary metabolite of MDMA) designed to probe the structure-activity relationships of this class of compounds. This comparison aims to highlight their similarities and differences in terms of their interactions with monoamine transporters and their resulting behavioral effects in animal models.

Pharmacological Profile: Monoamine Transporter Interactions

The primary mechanism of action for both 5-APDI and MDMA involves their interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. These interactions lead to an increase in the extracellular concentrations of these neurotransmitters.

Data on Monoamine Transporter Inhibition

The following table summarizes the in vitro data for the inhibition of monoamine uptake by this compound and MDMA. It is important to note that the data for 5-APDI and MDMA are from different studies and experimental conditions may vary.

CompoundTransporterIC50 (nM)Reference
This compound SERT82[1]
DAT1,847[1]
NET849[1]
MDMA SERT2410[2]
DAT8290[2]
NET1190[2]

IC50 values represent the concentration of the drug required to inhibit 50% of the monoamine uptake.

Based on this data, 5-APDI demonstrates a higher potency for inhibiting the serotonin transporter compared to MDMA. 5-APDI also shows a degree of selectivity for SERT over DAT and NET. In contrast, MDMA displays a more balanced, albeit less potent, inhibitory profile across the three transporters.

Signaling Pathway of Monoamine Transporters

The following diagram illustrates the general mechanism of action of monoamine transporter inhibitors and releasers.

Monoamine_Transporter_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) VMAT2 VMAT2 Transporter Monoamine Transporter (SERT, DAT, NET) MAO Monoamine Oxidase (MAO) Transporter->MAO Monoamine Metabolism Synaptic_Monoamines Increased Extracellular Monoamines Transporter->Synaptic_Monoamines Release Drug 5-APDI or MDMA Drug->Transporter Inhibition of Reuptake VMAT2->Transporter Monoamines Receptor Postsynaptic Receptors Synaptic_Monoamines->Receptor Binding & Signaling

Monoamine Transporter Modulation

Behavioral Effects: Preclinical Studies in Rodents

Behavioral pharmacology studies in rodents provide valuable insights into the potential subjective and physiological effects of psychoactive compounds in humans. The following sections compare the available data on the locomotor activity and discriminative stimulus properties of 5-APDI and MDMA.

Locomotor Activity

Studies investigating the effects of MDMA on locomotor activity in rodents have shown dose-dependent increases in horizontal movement.[3][4] For instance, a 5 mg/kg intraperitoneal (i.p.) dose of MDMA has been shown to produce significant increases in locomotor activity in rats.[3]

Drug Discrimination Studies

Drug discrimination paradigms are used to assess the subjective effects of a drug by training animals to recognize and respond to a specific drug cue.

In rats trained to discriminate MDMA from saline, both the S(+) and R(-) isomers of MDMA generalize to the training cue, with the S(+) isomer being more potent.[5] Studies have also shown that drugs with primary actions on the serotonin system can substitute for the MDMA cue.[6]

The following table summarizes the drug discrimination data for 5-APDI and MDMA.

Training DrugTest DrugOutcomeReference
(S)-(+)-MBDB 5-APDIFull Substitution[1]
Amphetamine 5-APDINo Full Substitution[1]
MDMA S(+)-MDMAFull Generalization[5]
MDMA R(-)-MDMAFull Generalization[5]
MDMA AmphetaminePartial Generalization[7]

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the in vitro inhibition of monoamine transporters in rat brain synaptosomes, as would be used to generate the IC50 data presented above.

Uptake_Inhibition_Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis A1 Euthanize rodent and dissect brain regions (e.g., striatum for DAT, hippocampus for SERT) A2 Homogenize tissue in ice-cold sucrose buffer A1->A2 A3 Centrifuge homogenate at low speed to remove nuclei and cell debris A2->A3 A4 Centrifuge supernatant at high speed to pellet synaptosomes A3->A4 A5 Resuspend synaptosome pellet in assay buffer A4->A5 B1 Pre-incubate synaptosomes with varying concentrations of test compound (5-APDI or MDMA) or vehicle A5->B1 B2 Initiate uptake by adding radiolabeled monoamine (e.g., [3H]5-HT, [3H]DA, or [3H]NE) B1->B2 B3 Incubate for a short period at 37°C B2->B3 B4 Terminate uptake by rapid filtration through glass fiber filters B3->B4 B5 Wash filters to remove unbound radioligand B4->B5 B6 Quantify radioactivity using liquid scintillation counting B5->B6 C1 Calculate specific uptake by subtracting non-specific uptake (in the presence of a selective inhibitor) from total uptake B6->C1 C2 Generate dose-response curves and calculate IC50 values C1->C2

Monoamine Uptake Inhibition Workflow
Drug Discrimination in Rats (General Protocol)

This protocol describes a typical two-lever drug discrimination procedure used to evaluate the subjective effects of test compounds.

Drug_Discrimination_Protocol cluster_training Training Phase cluster_testing Testing Phase T1 Rats are food-deprived and trained to press levers for food reinforcement T2 On training days, rats receive an injection of either the training drug (e.g., MDMA) or vehicle (saline) T1->T2 T3 Pressing one lever (drug-appropriate) is reinforced after drug administration T2->T3 T4 Pressing the other lever (vehicle-appropriate) is reinforced after saline administration T2->T4 T5 Training continues until rats reliably press the correct lever based on the injection they received T3->T5 T4->T5 S1 Once trained, rats are given various doses of the test compound (e.g., 5-APDI) T5->S1 S2 The percentage of responses on the drug-appropriate lever is measured S1->S2 S3 Full substitution occurs if the rat predominantly presses the drug-appropriate lever S2->S3 S4 No substitution occurs if the rat predominantly presses the vehicle-appropriate lever S2->S4

Drug Discrimination Experimental Workflow

Conclusion

This compound and MDMA are both potent modulators of monoamine transporters, with a predominant action on the serotonin system. The available in vitro data suggests that 5-APDI is a more potent inhibitor of serotonin uptake than MDMA. Behavioral studies in rats indicate that 5-APDI produces subjective effects similar to the entactogen MBDB, and distinct from the classic stimulant amphetamine. While direct comparative studies are limited, the existing evidence suggests that 5-APDI may possess a more selective serotonergic profile compared to MDMA. Further research is warranted to fully elucidate the comparative pharmacology and behavioral effects of these two compounds. This information is critical for the development of novel therapeutic agents and for understanding the neurobiology of psychoactive substances.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-APDI Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel psychoactive substances such as 5-APDI (5-(2-aminopropyl)di-hydro-benzofuran) hydrochloride is critical for metabolism, pharmacokinetics, and forensic analysis. The process of cross-validation ensures that different analytical methods provide equivalent results, allowing for the reliable comparison and interchange of data between laboratories or studies.

This guide provides a comparative framework for the cross-validation of three common analytical techniques applicable to the analysis of 5-APDI hydrochloride: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data and protocols presented are based on established methodologies for similar substituted amphetamines and psychoactive compounds.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of compounds structurally similar to this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, identification by mass-to-charge ratio.Separation based on polarity, with highly selective and sensitive detection by mass spectrometry.
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.High; mass spectral data provides structural information.Very High; precursor and product ion monitoring provides exceptional specificity.
Sensitivity (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangepg/L to ng/L range
Linearity (R²) Typically > 0.99Typically > 0.99Typically > 0.999
Precision (%RSD) < 15%< 15%< 10%
Accuracy (%Recovery) 85-115%80-120%90-110%
Sample Derivatization Not usually required.Often required for polar analytes to improve volatility and thermal stability.Not usually required, but can enhance ionization efficiency.
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of amphetamine-like compounds.[1]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typical.[2] A common starting gradient could be 15% acetonitrile, increasing to 100% over 15 minutes.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: UV detection should be set at the wavelength of maximum absorbance for this compound.

  • Sample Preparation: Samples are typically prepared by dissolving a known quantity in the mobile phase or a compatible solvent, followed by filtration through a 0.45 µm filter before injection. For biological samples, protein precipitation or liquid-liquid extraction may be necessary.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a ramp up to 280-300°C.

  • Injection: Splitless injection is often used for trace analysis.

  • Mass Spectrometer: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

  • Sample Preparation and Derivatization: For GC-MS analysis of amphetamine-like substances, derivatization is often necessary to improve volatility and chromatographic peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The sample extract is evaporated to dryness, and the derivatizing agent is added. The mixture is then heated (e.g., at 70°C for 30 minutes) before injection.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% formic acid) is typically used.

  • Ion Source: Electrospray ionization (ESI) in positive ion mode is commonly employed for the analysis of amines.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a precursor ion for 5-APDI and one or more of its characteristic product ions.

  • Sample Preparation: For biological matrices, sample clean-up is critical. This can be achieved through protein precipitation with acetonitrile, liquid-liquid extraction with a solvent like methyl tert-butyl ether, or solid-phase extraction (SPE).[3]

Visualizing the Cross-Validation Workflow

The process of cross-validating analytical methods follows a logical sequence to ensure the reliability and comparability of the data generated.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_methods Define Analytical Methods (e.g., HPLC-UV, GC-MS) define_samples Select Representative Samples (e.g., high, mid, low concentrations) define_methods->define_samples define_acceptance Set Acceptance Criteria (e.g., % difference < 20%) define_samples->define_acceptance analyze_samples_m1 Analyze Samples with Method 1 define_acceptance->analyze_samples_m1 analyze_samples_m2 Analyze Samples with Method 2 define_acceptance->analyze_samples_m2 compare_results Compare Results (e.g., statistical analysis) analyze_samples_m1->compare_results analyze_samples_m2->compare_results evaluate_criteria Evaluate Against Acceptance Criteria compare_results->evaluate_criteria methods_equivalent Methods Equivalent? evaluate_criteria->methods_equivalent pass Pass: Methods are interchangeable methods_equivalent->pass Yes fail Fail: Investigate discrepancies, re-evaluate, or re-validate methods_equivalent->fail No

References

Comparative Analysis of 5-APDI Hydrochloride and Other Amphetamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research and informational purposes only.

This guide provides a comparative analysis of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI) hydrochloride and other selected amphetamine analogs. The information is intended for researchers, scientists, and drug development professionals.

Introduction

5-APDI, also known as indanylaminopropane (IAP), is an entactogen and psychedelic drug of the amphetamine family.[1] It has been encountered as a designer drug since 2003.[1] Like other amphetamine analogs, its pharmacological effects are primarily mediated by its interaction with monoamine transporters. This guide will compare the pharmacodynamics of 5-APDI with amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA), as well as the related benzofuran analog 5-APB.

Chemical Structures

The chemical structure of an amphetamine analog is a critical determinant of its pharmacological profile. All amphetamine-type stimulants (ATS) are phenethylamine derivatives.

Pharmacodynamics: A Comparative Overview

The primary mechanism of action for 5-APDI and related amphetamine analogs is the inhibition of monoamine transporters and the release of neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE). The relative potency at each transporter dictates the specific pharmacological and subjective effects of each compound.

Table 1: Comparative in vitro Potency (IC50, nM) of 5-APDI and Other Amphetamine Analogs at Monoamine Transporters

CompoundSERT (Serotonin)DAT (Dopamine)NET (Norepinephrine)
5-APDI 82[1][2]1,847[1][2]849[1][2]
Amphetamine -High Affinity[3]High Affinity[3]
Methamphetamine Lower AffinityPotent Releaser[4]Potent Releaser[4]
MDMA Potent Releaser[4]Lower Affinity-
5-APB 19 (EC50)[5][6]31 (EC50)[5][6]21 (EC50)[5]

Key Observations:

  • 5-APDI is a potent and selective serotonin releasing agent (SSRA).[1] Its IC50 value for serotonin reuptake inhibition is significantly lower than for dopamine and norepinephrine, indicating a primary serotonergic mechanism of action.[1][2]

  • Amphetamine and Methamphetamine are more potent releasers of dopamine and norepinephrine compared to serotonin.[3][4] D-amphetamine, for instance, has greater effects on dopamine than noradrenaline.[7] Methamphetamine is a more potent reinforcer than MDMA, which is attributed to its greater dopamine-releasing potency.[4]

  • MDMA is a more potent releaser of serotonin than dopamine and norepinephrine.[4] This underlies its characteristic entactogenic and prosocial effects.[3]

  • 5-APB , a benzofuran analog, is a potent serotonin, norepinephrine, and dopamine releasing agent.[5]

Signaling Pathways and Mechanism of Action

The interaction of these compounds with monoamine transporters leads to an increase in the extracellular concentration of neurotransmitters in the synaptic cleft. This, in turn, activates various downstream signaling pathways.

Monoamine Transporter Interaction General Mechanism of Amphetamine Analogs cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine Analog Transporter Monoamine Transporter (SERT, DAT, NET) Amphetamine->Transporter Inhibits Reuptake & Promotes Efflux Vesicle Synaptic Vesicle Amphetamine->Vesicle Extracellular_NT Increased Extracellular Neurotransmitter Transporter->Extracellular_NT Reverses Transport Neurotransmitter Neurotransmitter (5-HT, DA, NE) Vesicle->Neurotransmitter Disrupts Sequestration MAO Monoamine Oxidase Neurotransmitter->MAO Metabolism Receptor Postsynaptic Receptor Extracellular_NT->Receptor Binds Signaling Downstream Signaling Receptor->Signaling Activates Experimental_Workflow Workflow for Monoamine Transporter Inhibition Assay Start Start Prep Prepare Rat Brain Synaptosomes Start->Prep Incubate Incubate Synaptosomes with Test Compound and Radiolabeled Neurotransmitter Prep->Incubate Filter Rapid Filtration to Separate Synaptosomes Incubate->Filter Count Scintillation Counting to Measure Radioactivity Filter->Count Analyze Calculate IC50 Values Count->Analyze End End Analyze->End

References

Validating the In Vivo Effects of 5-APDI Hydrochloride: A Comparative Analysis with In Vitro Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-APDI hydrochloride, a monoamine transporter inhibitor, against well-characterized stimulants such as MDMA and amphetamine. The focus is on validating potential in vivo effects through a detailed examination of available in vitro data. This document is intended to guide researchers in understanding the pharmacological profile of this compound and to provide a framework for future in vivo studies.

Introduction to this compound

5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI HCl) is a psychoactive compound that has been identified as a monoamine transporter inhibitor. Unlike direct receptor agonists, 5-APDI HCl exerts its effects by blocking the reuptake of key neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—from the synaptic cleft, thereby increasing their extracellular concentrations and prolonging their signaling. Its primary mechanism of action is as a potent and selective serotonin reuptaking inhibitor.

In Vitro Pharmacological Profile: A Comparative Analysis

The initial step in characterizing a novel compound and predicting its in vivo effects is to determine its binding affinity and functional potency at its molecular targets. For monoamine transporter inhibitors, this is typically achieved through radioligand binding or uptake inhibition assays. The following table summarizes the in vitro data for this compound in comparison to 3,4-methylenedioxymethamphetamine (MDMA) and amphetamine.

CompoundDAT (IC50 in nM)NET (IC50 in nM)SERT (IC50 in nM)
This compound 1,84784982
MDMA ~1,572~462~238
Amphetamine ~500~100~20,000-40,000

Data compiled from publicly available research. Actual values may vary between studies and experimental conditions.

This in vitro data reveals that this compound is a potent inhibitor of the serotonin transporter (SERT), with significantly lower affinity for the dopamine (DAT) and norepinephrine (NET) transporters. This profile suggests that the primary in vivo effects of this compound are likely to be driven by serotonergic signaling. In comparison, MDMA shows a mixed profile with a preference for SERT and NET over DAT, while amphetamine is a potent inhibitor of NET and DAT with very low affinity for SERT.[1]

Predicting In Vivo Effects: A Look at Locomotor Activity

CompoundDose (mg/kg)Animal ModelChange in Locomotor Activity
MDMA 3Rat~208 beam crossings in 40 min
Amphetamine 1Rat~554 beam crossings in 40-60 min

Data represents a snapshot from a single study for comparative purposes and can vary based on experimental design.[3]

Amphetamine, a potent dopamine and norepinephrine reuptake inhibitor, robustly increases locomotor activity.[3][4] MDMA, with its mixed monoamine profile, also increases locomotion, though often to a lesser extent than amphetamine and can be accompanied by other behaviors due to its potent effects on serotonin.[3][5] Given this compound's high selectivity for the serotonin transporter, its effect on locomotor activity may be less pronounced than that of amphetamine or even MDMA, and could potentially be biphasic or accompanied by other serotonin-mediated behaviors.

Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the dopamine, norepinephrine, and serotonin transporters.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radioligands: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compound (this compound) and reference compounds (MDMA, amphetamine).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK293 cell lines expressing hDAT, hNET, or hSERT in appropriate media until confluent.

  • Assay Preparation: On the day of the experiment, harvest the cells and resuspend them in assay buffer to a desired concentration.

  • Competition Binding: In a 96-well plate, add the cell suspension, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound or reference compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known inhibitor).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 30 minutes) to allow for binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Locomotor Activity Assay

Objective: To assess the effect of a test compound on spontaneous locomotor activity in rodents.

Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Test compound (this compound) and vehicle control (e.g., saline).

  • Open field arenas equipped with infrared beam grids for automated activity monitoring.

  • Data acquisition software.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Habituation: Place each animal individually into an open field arena and allow for a 30-60 minute habituation period for baseline activity to stabilize.

  • Drug Administration: Administer the test compound or vehicle via a specified route (e.g., intraperitoneal injection).

  • Data Recording: Immediately after injection, place the animals back into the open field arenas and record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: Analyze the data by binning the activity counts into time intervals (e.g., 5-minute bins) to observe the time course of the drug's effect. Compare the total activity counts between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Monoamine Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_transporters Reuptake Transporters cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (DA, 5-HT, NE) DA DA Vesicle->DA Release SHT 5-HT Vesicle->SHT Release NE NE Vesicle->NE Release DAT DAT DAT->MAO Metabolism SERT SERT SERT->MAO NET NET NET->MAO DA->DAT Reuptake D_Receptor Dopamine Receptors DA->D_Receptor Binding S_Receptor Serotonin Receptors DA->S_Receptor Binding N_Receptor Norepinephrine Receptors DA->N_Receptor Binding SHT->SERT Reuptake SHT->D_Receptor Binding SHT->S_Receptor Binding SHT->N_Receptor Binding NE->NET Reuptake NE->D_Receptor Binding NE->S_Receptor Binding NE->N_Receptor Binding APDI 5-APDI HCl APDI->DAT Inhibition (Lower Potency) APDI->SERT Inhibition (High Potency) APDI->NET Inhibition (Lower Potency)

Caption: Mechanism of 5-APDI HCl at the synapse.

Experimental_Workflow cluster_vitro In Vitro Screening cluster_vivo In Vivo Validation A Compound Synthesis (5-APDI HCl) B Monoamine Transporter Binding/Uptake Assays A->B Test Compound C Determine IC50 Values (DAT, NET, SERT) B->C Generate Data D Assess Selectivity Profile C->D Analyze Potency H Data Analysis & Correlation C->H Correlate with In Vitro Data E Animal Model Selection (e.g., Rat, Mouse) D->E Proceed if Profile is of Interest F Dose-Response Study: Locomotor Activity E->F Administer Compound G Behavioral Phenotyping F->G Observe Effects G->H Quantify Behavior

Caption: Workflow for characterizing novel compounds.

References

Reproducibility of 5-APDI Hydrochloride-Induced Behavioral Changes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the behavioral pharmacology of novel psychoactive substances is paramount for predicting their potential effects and abuse liability. This guide provides a comparative analysis of the behavioral changes induced by 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI HCl) and its alternatives, supported by experimental data and detailed methodologies.

Comparison of Behavioral Effects

The following tables summarize the quantitative and qualitative behavioral effects of 5-APDI HCl and selected alternative research chemicals, focusing on locomotor activity and stereotypy.

Table 1: Locomotor Activity

CompoundAnimal ModelDose RangeRoute of AdministrationObserved EffectCitation(s)
5-APDI HCl RatN/AN/APrimarily entactogenic effects; does not substitute for amphetamine, suggesting limited stimulant-like locomotor activity.[1][2]
MDAI Mouse3 - 30 mg/kgi.p.Initial depression of locomotor activity, followed by a rebound stimulant effect at higher doses.[3]
5-APB Rat0.3 - 1.0 mg/kgi.v.Profound and sustained forward locomotion.[4]
6-APB Rat0.3 - 1.0 mg/kgi.v.Profound and sustained forward locomotion, potentially greater than 5-APB.[4]

Table 2: Stereotyped Behavior

CompoundAnimal ModelDose RangeRoute of AdministrationObserved EffectCitation(s)
5-APDI HCl N/AN/AN/AData not available.
MDAI Rat10 mg/kgi.p.Tremors observed in one rat during drug discrimination studies.[3]
5-APB N/AN/AN/AData not available.
6-APB N/AN/AN/AData not available.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility.

Open-Field Test for Locomotor Activity

This test assesses spontaneous locomotor activity and exploratory behavior in a novel environment.[1][5]

Apparatus:

  • A square arena (e.g., 40 x 40 x 40 cm) made of a non-porous material.[5]

  • An automated video tracking system to record and analyze the animal's movement.[2][5]

Procedure:

  • Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.[1]

  • Testing: Each animal is placed individually in the center of the open-field arena.[2]

  • Data Collection: The video tracking system records the total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency for a set duration (e.g., 15-60 minutes).[2][5]

  • Cleaning: The arena is thoroughly cleaned with a 70% ethanol solution between each trial to eliminate olfactory cues.[6]

Stereotypy Assessment

Stereotyped behaviors are repetitive, invariant, and seemingly purposeless movements.[7]

Procedure:

  • Observation: Following drug administration, animals are placed in a clear observation cage.

  • Scoring: A trained observer, blind to the experimental conditions, scores the presence and intensity of stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) over a predetermined observation period.[7]

  • Rating Scale: A standardized rating scale is used to quantify stereotypy. An example scale is provided below[8]:

    • 0: Asleep or inactive

    • 1: Active

    • 2: Predominantly active with bursts of stereotyped movements

    • 3: Stereotyped movements are present continuously

    • 4: Stereotyped movements are present continuously, with brief periods of licking or gnawing

    • 5: Continuous licking or gnawing of the cage

    • 6: Intense licking or gnawing of the cage, with associated oral dyskinesia

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of these compounds and the experimental workflows for their behavioral assessment.

G Experimental Workflow for Behavioral Analysis cluster_0 Preparation cluster_1 Administration cluster_2 Behavioral Testing cluster_3 Data Analysis Animal_Acclimation Animal Acclimation (e.g., 30-60 min) Drug_Administration Drug Administration (e.g., i.p., i.v.) Animal_Acclimation->Drug_Administration Drug_Preparation Drug Preparation (5-APDI HCl or Alternative) Drug_Preparation->Drug_Administration Open_Field Open-Field Test (Locomotor Activity) Drug_Administration->Open_Field Stereotypy Stereotypy Assessment Drug_Administration->Stereotypy Data_Collection Automated Tracking & Manual Scoring Open_Field->Data_Collection Stereotypy->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis G Monoamine Transporter Interaction cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine (DA, 5-HT, NE) Vesicle->Monoamine Release Synaptic_Monoamine Synaptic Monoamine Monoamine->Synaptic_Monoamine Exocytosis Receptor Postsynaptic Receptor Synaptic_Monoamine->Receptor Binding Transporter Monoamine Transporter (DAT, SERT, NET) Synaptic_Monoamine->Transporter Reuptake Transporter->Monoamine Drug 5-APDI / Alternatives Drug->Transporter Inhibition / Reversal

References

A Comparative Analysis of the Monoamine Releasing Properties of 5-APDI Hydrochloride and 5-APB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the monoamine releasing properties of two psychoactive compounds: 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI hydrochloride) and 5-(2-Aminopropyl)benzofuran (5-APB). This document is intended for an audience with a professional background in pharmacology and neuroscience.

Executive Summary

Based on available data, 5-APDI appears to function as a potent and somewhat selective serotonin releasing agent, with a notable inhibitory effect on serotonin reuptake.[1] In contrast, 5-APB is characterized as a potent, non-selective substrate-type releaser at all three major monoamine transporters.[2]

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for this compound and 5-APB. It is crucial to note that the data for 5-APDI is presented as IC50 values for uptake inhibition, while the data for 5-APB is primarily available as EC50 values for monoamine release. These are not directly comparable metrics; IC50 values indicate the concentration of a drug that inhibits a biological process (in this case, transporter-mediated uptake) by 50%, whereas EC50 values represent the concentration that produces 50% of the maximal response (in this case, monoamine release).

CompoundParameterSerotonin Transporter (SERT)Dopamine Transporter (DAT)Norepinephrine Transporter (NET)Reference
This compound IC50 (Uptake Inhibition)82 nM1,848 nM849 nM[1]
5-APB EC50 (Release)19 nMNot explicitly stated in the primary comparative study, but characterized as a potent releaser.Not explicitly stated in the primary comparative study, but characterized as a potent releaser.[2]

Experimental Protocols

The data presented above are derived from in vitro assays designed to measure the interaction of compounds with monoamine transporters. Below are detailed methodologies for two key experimental approaches.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of a test compound to inhibit the reuptake of a radiolabeled monoamine neurotransmitter into cells expressing the specific transporter.

Objective: To determine the IC50 value of a compound for the inhibition of serotonin, dopamine, or norepinephrine uptake.

Materials:

  • HEK-293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • 96-well cell culture plates.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]DA, [³H]NE).

  • Test compounds (this compound, 5-APB).

  • Selective transporter inhibitors for determining non-specific uptake (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK-293 cells into 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the experiment, wash the cells with KRH buffer.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (for control) for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor) from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC50 value.

Monoamine Release Assay

This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled monoamine from synaptosomes or cells expressing the specific transporter.

Objective: To determine the EC50 value of a compound for inducing the release of serotonin, dopamine, or norepinephrine.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT and NET) for synaptosome preparation or HEK-293 cells expressing the respective transporters.

  • Sucrose buffer for synaptosome preparation.

  • KRH buffer.

  • Radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]DA, [³H]NE).

  • Test compounds (this compound, 5-APB).

  • Perfusion/filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Synaptosomes or Cells: Prepare synaptosomes from rat brain tissue by differential centrifugation or use cultured cells expressing the transporters.

  • Loading with Radiolabeled Neurotransmitter: Incubate the synaptosomes or cells with a radiolabeled neurotransmitter to allow for its uptake and accumulation.

  • Washing: Wash the preparations to remove excess extracellular radiolabel.

  • Initiation of Release: Resuspend the loaded synaptosomes or cells in KRH buffer and expose them to varying concentrations of the test compound.

  • Sample Collection: At specified time points, collect the supernatant (containing the released neurotransmitter) by centrifugation or filtration.

  • Scintillation Counting: Measure the radioactivity in the collected supernatant.

  • Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total amount initially taken up. Plot the percentage of release against the log concentration of the test compound to determine the EC50 value.

Mandatory Visualization

Signaling Pathway of a Monoamine Releasing Agent

The following diagram illustrates the general mechanism of action for an amphetamine-like monoamine releasing agent, which is the presumed pathway for both 5-APDI and 5-APB.

Monoamine_Release_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MRA_ext Monoamine Releasing Agent (e.g., 5-APDI, 5-APB) MAT Monoamine Transporter (SERT, DAT, NET) MRA_ext->MAT Substrate for uptake MRA_int Intracellular MRA MAT->MRA_int Monoamine_synapse Increased Extracellular Monoamines MAT->Monoamine_synapse Monoamine Efflux MRA_int->MAT Induces reverse transport (efflux) VMAT VMAT2 MRA_int->VMAT Inhibits/Reverses Vesicle Synaptic Vesicle Monoamine_cyto Cytosolic Monoamines Vesicle->Monoamine_cyto Release into cytosol Monoamine_vesicle Vesicular Monoamines Monoamine_cyto->MAT Monoamine_vesicle->VMAT Uptake Receptor Postsynaptic Receptors Monoamine_synapse->Receptor Binds to Signal Downstream Signaling Receptor->Signal

Caption: General signaling pathway of a monoamine releasing agent.

Experimental Workflow for Monoamine Transporter Uptake Inhibition Assay

The following diagram outlines the key steps in a typical in vitro monoamine transporter uptake inhibition assay.

Uptake_Inhibition_Workflow start Start plate_cells Plate Transporter-Expressing HEK-293 Cells in 96-well Plate start->plate_cells wash_cells Wash Cells with Assay Buffer plate_cells->wash_cells add_compound Add Test Compound (e.g., 5-APDI, 5-APB) or Control wash_cells->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate add_radioligand Add Radiolabeled Neurotransmitter pre_incubate->add_radioligand incubate_uptake Incubate for Uptake add_radioligand->incubate_uptake terminate_uptake Terminate Uptake by Washing with Cold Buffer incubate_uptake->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells scintillation_count Measure Radioactivity (Scintillation Counting) lyse_cells->scintillation_count analyze_data Analyze Data and Calculate IC50 scintillation_count->analyze_data end End analyze_data->end

Caption: Workflow for a monoamine transporter uptake inhibition assay.

References

Independent Verification of the Published Synthesis of 5-APDI Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an independent verification of the published synthesis of 5-APDI (5-(2-Aminopropyl)-2,3-dihydro-1H-indene) hydrochloride, a potent and selective serotonin releasing agent.[1] We compare the original synthesis with established methodologies for analogous compounds and present supporting experimental data for performance evaluation against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals.

Synthesis of 5-APDI Hydrochloride: A Methodological Comparison

The synthetic pathway can be broken down into three key stages:

  • Friedel-Crafts Acylation: Indane is acylated with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 5-propionylindane.

  • α-Bromination: The ketone is brominated at the α-position using a brominating agent like bromine in a suitable solvent.

  • Amination: The α-bromo ketone is reacted with ammonia or an ammonia equivalent, followed by reduction to yield the final aminopropane derivative. The resulting free base is then converted to the hydrochloride salt.

Below is a workflow diagram illustrating this synthetic approach.

Indane Indane Propionylindane 5-Propionylindane Indane->Propionylindane Friedel-Crafts Acylation PropionylChloride Propionyl Chloride AlCl₃ PropionylChloride->Propionylindane BromoKetone α-Bromo-5-propionylindane Propionylindane->BromoKetone α-Bromination Bromine Bromine Bromine->BromoKetone APDI_freebase 5-APDI (freebase) BromoKetone->APDI_freebase Amination Ammonia 1. Ammonia 2. Reduction Ammonia->APDI_freebase APDI_HCl This compound APDI_freebase->APDI_HCl Salt Formation HCl HCl HCl->APDI_HCl

Caption: Synthetic pathway for this compound.

Performance Comparison: 5-APDI and Alternatives

The primary pharmacological action of 5-APDI is the inhibition of monoamine reuptake, with a notable selectivity for the serotonin transporter (SERT).[1][3] To objectively evaluate its performance, we compare its in vitro potency with that of structurally related compounds: 5-APB, 6-APB, and the classic entactogen, MDA (3,4-methylenedioxyamphetamine).

CompoundSERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)DAT/SERT Ratio
5-APDI 82[1][3]1848[1][3]849[1][3]22.5
5-APB 19[4]151[4]134[4]7.9
6-APB 36[4]134[4]151[4]3.7
MDA 162[4]486[4]243[4]3.0

Table 1: In vitro potency of 5-APDI and alternatives at monoamine transporters. IC₅₀ values represent the concentration of the compound required to inhibit 50% of radiolabeled substrate uptake. A higher DAT/SERT ratio indicates greater selectivity for serotonin transporter inhibition over dopamine transporter inhibition.

The data clearly indicates that while all compounds are potent monoamine transporter inhibitors, 5-APDI exhibits a significantly higher selectivity for SERT over DAT compared to 5-APB, 6-APB, and MDA. This pharmacological profile is consistent with its classification as a serotonin releasing agent.

Experimental Protocols

General Synthetic Procedure for this compound (adapted from Monte et al., 1993)

A detailed experimental protocol is not provided to discourage illicit synthesis. The general procedure involves the multi-step synthesis outlined in Section 1. Purification of intermediates is typically performed by column chromatography, and the final product is recrystallized to achieve high purity. Characterization is performed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Monoamine Transporter Uptake Inhibition Assay

This assay is used to determine the in vitro potency of a compound to inhibit the reuptake of monoamines into synaptosomes or cells expressing the respective transporters.

Synaptosomes Preparation of Synaptosomes/Transporter- Expressing Cells Preincubation Pre-incubation with Test Compound (e.g., 5-APDI) Synaptosomes->Preincubation Incubation Incubation at 37°C Preincubation->Incubation Radioligand Addition of Radiolabeled Neurotransmitter (e.g., [³H]5-HT) Radioligand->Incubation Termination Termination of Uptake (Rapid Filtration) Incubation->Termination Washing Washing to Remove Unbound Radioligand Termination->Washing Quantification Quantification of Radioactivity Washing->Quantification IC50 IC₅₀ Value Determination Quantification->IC50

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Protocol:

  • Synaptosome Preparation: Synaptosomes are prepared from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by homogenization and differential centrifugation. Alternatively, cell lines stably expressing the human monoamine transporters can be used.

  • Pre-incubation: Synaptosomes or cells are pre-incubated with varying concentrations of the test compound for a defined period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Uptake is initiated by the addition of a low concentration of the respective radiolabeled monoamine (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET).

  • Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.

  • Termination: Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes or cells is quantified by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Signaling Pathway

The primary mechanism of action of 5-APDI is the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is responsible for its characteristic psychoactive effects.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin Serotonin (5-HT) SERT SERT Serotonin->SERT Reuptake Extracellular_5HT Increased Extracellular 5-HT Receptor Postsynaptic 5-HT Receptors Extracellular_5HT->Receptor Binding Signaling Downstream Signaling Receptor->Signaling APDI 5-APDI APDI->SERT Inhibition

Caption: Mechanism of action of 5-APDI at the serotonin synapse.

References

A Guide to the Stereoselective Pharmacology of 5-APDI Hydrochloride: A Head-to-Head Comparison of its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (5-APDI HCl) is a synthetic compound that acts as a monoamine reuptake inhibitor. While the pharmacological profile of the racemic mixture is documented, a critical gap in knowledge exists regarding the individual contributions of its stereoisomers. This guide provides a framework for a head-to-head comparison of the enantiomers of 5-APDI, outlining the scientific rationale, experimental methodologies, and anticipated data presentation. In the absence of published data on the individual enantiomers, this document serves as a blueprint for future research in this area, emphasizing the importance of stereoselectivity in drug action.

Introduction to 5-APDI Hydrochloride

This compound is a rigid analogue of amphetamine, characterized by an aminopropane group attached to an indane ring system. It is known to inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), with a notable preference for the serotonin transporter. The racemic mixture has been shown to fully substitute for the entactogen MDMA in drug discrimination studies, suggesting a similar subjective effect profile.

The known pharmacological data for racemic this compound is summarized below:

TargetIC₅₀ (nM)
Serotonin Transporter (SERT)82
Norepinephrine Transporter (NET)849
Dopamine Transporter (DAT)1,847

IC₅₀ values represent the concentration of the drug that inhibits 50% of radiolabeled substrate uptake.

The Importance of Stereochemistry in Pharmacology

Many drugs are chiral, meaning they exist as two non-superimposable mirror images called enantiomers, often designated as (R)- and (S)-isomers. While physically and chemically identical in an achiral environment, enantiomers can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the body. This is because biological targets such as receptors and transporters are themselves chiral and can interact preferentially with one enantiomer over the other.

For example, the well-known stimulant amphetamine exists as two enantiomers: dextroamphetamine ((S)-amphetamine) and levoamphetamine ((R)-amphetamine). Dextroamphetamine is a more potent central nervous system stimulant, primarily acting on dopamine and norepinephrine, while levoamphetamine has stronger peripheral effects. The differential activity of enantiomers is a critical consideration in drug development, as one enantiomer may be responsible for the therapeutic effects while the other could be inactive, contribute to side effects, or even have a different therapeutic action altogether.

A thorough understanding of the stereopharmacology of 5-APDI is therefore essential for elucidating its precise mechanism of action and for any potential therapeutic development.

Hypothetical Head-to-Head Comparison of 5-APDI Enantiomers

In the absence of published data, this section outlines the necessary experiments to conduct a comprehensive head-to-head comparison of the (R)- and (S)-enantiomers of 5-APDI with the racemic mixture.

Data Presentation: Anticipated Results

The following tables illustrate how quantitative data from these experiments would be presented for a clear comparison.

Table 1: Monoamine Transporter Inhibition Potency (IC₅₀, nM)

CompoundSERTNETDAT
Racemic 5-APDI828491,847
(R)-5-APDIHypothetical ValueHypothetical ValueHypothetical Value
(S)-5-APDIHypothetical ValueHypothetical ValueHypothetical Value

Table 2: Receptor Binding Affinity (Kᵢ, nM)

Compound5-HT₂ₐ5-HT₂ₑα₁ₐ-adrenergicα₂ₐ-adrenergicD₂
Racemic 5-APDIHypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
(R)-5-APDIHypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
(S)-5-APDIHypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the data for a head-to-head comparison.

Chiral Separation of 5-APDI Enantiomers

Objective: To isolate the (R)- and (S)-enantiomers of 5-APDI from the racemic mixture.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based (e.g., cellulose or amylose derivatives) or a protein-based column, would be selected.

  • Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape, would be optimized.

  • Detection: UV detection at a wavelength where 5-APDI shows maximum absorbance.

  • Procedure: The racemic this compound solution is injected onto the column. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation. The separated enantiomers are collected, and their purity is confirmed using analytical HPLC.

Monoamine Transporter Uptake Assay

Objective: To determine the potency of racemic 5-APDI and its enantiomers to inhibit the reuptake of serotonin, norepinephrine, and dopamine.

Methodology: Radioligand Uptake Assay in Synaptosomes

  • Synaptosome Preparation: Crude synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by homogenization and differential centrifugation.

  • Assay Buffer: Krebs-Henseleit buffer (KHB) or a similar physiological buffer.

  • Radioligands: [³H]Serotonin, [³H]Norepinephrine, and [³H]Dopamine.

  • Procedure:

    • Synaptosomes are pre-incubated with various concentrations of racemic 5-APDI, (R)-5-APDI, or (S)-5-APDI.

    • Uptake is initiated by the addition of the respective radiolabeled monoamine.

    • The reaction is incubated for a short period (e.g., 5-10 minutes) at 37°C.

    • Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Receptor Binding Assay

Objective: To assess the affinity of racemic 5-APDI and its enantiomers for various G-protein coupled receptors (GPCRs) that may contribute to their overall pharmacological profile.

Methodology: Radioligand Displacement Assay

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions) are prepared.

  • Radioligands: Specific radioligands for each receptor target (e.g., [³H]Ketanserin for 5-HT₂ₐ, [³H]Prazosin for α₁-adrenergic, [³H]Raclopride for D₂).

  • Procedure:

    • Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds (racemic 5-APDI, (R)-5-APDI, or (S)-5-APDI).

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is measured.

    • The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MAO MAO Monoamine_vesicle Monoamine Vesicle MAO->Monoamine_vesicle Repackaging Monoamine_transporter Monoamine Transporter (SERT, NET, DAT) Monoamine_vesicle->Monoamine_transporter Release Monoamine_transporter->MAO Metabolism Monoamine Monoamine Monoamine_transporter->Monoamine Reuptake APDI 5-APDI Enantiomer APDI->Monoamine_transporter Blockade Receptor Postsynaptic Receptor Monoamine->Receptor Binding Signal Transduction Signal Transduction Receptor->Signal Transduction Activation

Caption: General signaling pathway of a monoamine reuptake inhibitor like 5-APDI.

Experimental Workflow

cluster_separation Chiral Separation cluster_assays Pharmacological Assays cluster_analysis Data Analysis Racemic Racemic 5-APDI HCl HPLC Chiral HPLC Racemic->HPLC Uptake_Assay Monoamine Uptake Assay (SERT, NET, DAT) Racemic->Uptake_Assay Binding_Assay Receptor Binding Assay (e.g., 5-HT₂ₐ, D₂) Racemic->Binding_Assay R_enantiomer (R)-5-APDI HPLC->R_enantiomer S_enantiomer (S)-5-APDI HPLC->S_enantiomer R_enantiomer->Uptake_Assay R_enantiomer->Binding_Assay S_enantiomer->Uptake_Assay S_enantiomer->Binding_Assay IC50 IC₅₀ Determination Uptake_Assay->IC50 Ki Kᵢ Determination Binding_Assay->Ki Comparison Head-to-Head Comparison IC50->Comparison Ki->Comparison

Caption: Workflow for the head-to-head comparison of 5-APDI and its enantiomers.

Conclusion

While the pharmacology of racemic this compound is partially understood, a significant knowledge gap remains concerning the specific activities of its (R)- and (S)-enantiomers. The proposed head-to-head comparison, utilizing the detailed experimental protocols outlined in this guide, is crucial for a complete understanding of this compound's mechanism of action. Such studies will not only elucidate the stereoselective contribution of each enantiomer to the overall pharmacological profile but also provide essential information for any future drug development efforts. Researchers in the field are strongly encouraged to undertake these investigations to advance our understanding of this and related psychoactive compounds.

Assessing the Selectivity of 5-APDI Hydrochloride for Serotonin Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-APDI (5-(2-Aminopropyl)-2,3-dihydro-1H-indene) hydrochloride's selectivity for the serotonin transporter (SERT) against other monoamine transporters. For context and to provide a robust comparison, its performance is benchmarked against several well-established selective serotonin reuptake inhibitors (SSRIs). This document includes quantitative binding affinity data, detailed experimental protocols for assessing transporter binding, and a visual representation of the selectivity determination process.

Data Presentation: Comparative Binding Affinities

The selectivity of a compound for the serotonin transporter is determined by comparing its binding affinity (IC50 or Ki) for SERT to its affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET). A lower value indicates a higher binding affinity. A compound is considered selective for SERT if its affinity for SERT is significantly higher (i.e., a lower IC50 or Ki value) than for DAT and NET.

The table below summarizes the in vitro binding affinities of 5-APDI hydrochloride and a selection of widely recognized SSRIs for the human serotonin, dopamine, and norepinephrine transporters.

CompoundSERT Affinity (IC50/Ki, nM)DAT Affinity (Ki, nM)NET Affinity (Ki, nM)SERT/DAT Selectivity RatioSERT/NET Selectivity Ratio
This compound 82 [1]1,848 [1]849 [1]~22.5 ~10.4
Paroxetine~0.07[2]~490[2]~40[2]~7000~571
Fluoxetine1[3]4180[3]660[3]4180660
SertralineData not available in nMData not available in nMData not available in nMData not availableData not available
Citalopram4[4]Data not available1,414[4]Data not available~353.5
Escitalopram0.8-1.1[5]27,400[5]7,800[5]~24,909 - 34,250~7,090 - 9,750

Note: IC50 and Ki values are measures of inhibitory potency and binding affinity, respectively. While not identical, they are often used interchangeably for comparative purposes in this context. The selectivity ratio is calculated by dividing the affinity for the off-target transporter (DAT or NET) by the affinity for the target transporter (SERT). A higher ratio indicates greater selectivity.

Based on the data, this compound demonstrates a preferential affinity for the serotonin transporter over the dopamine and norepinephrine transporters. However, when compared to established SSRIs like paroxetine, fluoxetine, and escitalopram, its selectivity for SERT is considerably weaker.

Experimental Protocols: Radioligand Binding Assay for Monoamine Transporters

The following is a generalized protocol for determining the binding affinity of a test compound for SERT, DAT, and NET using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the transporter.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human serotonin, dopamine, and norepinephrine transporters.

Materials:

  • Membrane Preparations: Cell membranes prepared from cell lines stably expressing the human SERT, DAT, or NET.

  • Radioligands:

    • For SERT: [³H]-Citalopram or [³H]-Paroxetine

    • For DAT: [³H]-WIN 35,428 or [³H]-GBR 12935

    • For NET: [³H]-Nisoxetine or [³H]-Mazindol

  • Test Compound: this compound and other reference compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding (NSB) Compound: A high concentration of a known non-radiolabeled inhibitor for each transporter (e.g., 10 µM Fluoxetine for SERT).

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Fluid and Counter.

  • 96-well plates.

  • Cell Harvester.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference compounds in the assay buffer. The concentration range should be sufficient to generate a full inhibition curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding (TB): Add assay buffer, the radioligand at a concentration close to its Kd, and the membrane preparation.

    • Non-specific Binding (NSB): Add the NSB compound, the radioligand, and the membrane preparation.

    • Test Compound Wells: Add the various dilutions of the test compound, the radioligand, and the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding (TB).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

The following diagram illustrates the logical workflow for assessing the selectivity of a compound for the serotonin transporter.

G cluster_0 Compound Screening cluster_1 Data Acquisition cluster_2 Selectivity Analysis cluster_3 Conclusion Start Test Compound (e.g., 5-APDI HCl) Assay Perform Binding Assays Start->Assay SERT_Data Determine Affinity for SERT (IC50/Ki) Assay->SERT_Data DAT_Data Determine Affinity for DAT (IC50/Ki) Assay->DAT_Data NET_Data Determine Affinity for NET (IC50/Ki) Assay->NET_Data Compare Compare Affinities SERT_Data->Compare DAT_Data->Compare NET_Data->Compare Ratio_DAT Calculate SERT/DAT Selectivity Ratio Compare->Ratio_DAT Ratio_NET Calculate SERT/NET Selectivity Ratio Compare->Ratio_NET Conclusion Assess Selectivity Profile Ratio_DAT->Conclusion Ratio_NET->Conclusion

Caption: Workflow for Determining Transporter Selectivity.

References

Correlating 5-APDI Hydrochloride's In Vitro Potency with its In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-APDI hydrochloride, a research chemical with entactogenic properties, focusing on its in vitro potency at monoamine transporters. Due to the limited availability of public quantitative in vivo efficacy data for this compound, a direct correlation with its in vitro activity cannot be definitively established at this time. To provide a valuable comparative context, this guide contrasts the available data for this compound with that of the well-characterized entactogen, 3,4-methylenedioxymethamphetamine (MDMA).

Executive Summary

Data Presentation: In Vitro Monoamine Transporter Inhibition

The following table summarizes the in vitro potency of this compound and MDMA as inhibitors of the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Potency is expressed as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the transporter's activity.

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)
This compound 82[1]1,848[1]849[1]
MDMA ~1120[2]~3240[2]~640[2]

Note: The IC50 values for MDMA can vary between studies and experimental conditions. The data presented here are representative values.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to facilitate the design of future studies.

In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of a compound at monoamine transporters using radioligand binding assays.

Objective: To determine the IC50 values of a test compound for the inhibition of serotonin, dopamine, and norepinephrine transporters.

Materials:

  • Cell lines stably expressing human SERT, DAT, or NET.

  • Radioligands specific for each transporter (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).

  • Test compound (this compound).

  • Assay buffer (e.g., Krebs-Henseleit buffer).

  • 96-well microplates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target transporter are prepared and protein concentration is determined.

  • Assay Setup: Serial dilutions of the test compound are prepared. In a 96-well plate, the assay buffer, radioligand, and either the test compound, buffer (for total binding), or a known inhibitor (for non-specific binding) are added in triplicate.

  • Incubation: The diluted membrane preparation is added to each well, and the plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium.

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the logarithm of the test compound concentration. The IC50 value is determined using non-linear regression analysis.

G cluster_0 Assay Preparation cluster_1 Binding Assay cluster_2 Data Acquisition & Analysis Cell Culture Cell Culture Membrane Prep Membrane Prep Cell Culture->Membrane Prep Incubation Incubation Membrane Prep->Incubation Add Membranes Radioligand Prep Radioligand Prep Radioligand Prep->Incubation Add Radioligand Compound Dilution Compound Dilution Compound Dilution->Incubation Add Compound Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

In Vitro Monoamine Transporter Inhibition Assay Workflow.

In Vivo Locomotor Activity Study

This protocol describes a standard method for assessing the effect of a compound on spontaneous locomotor activity in rodents.

Objective: To determine the effect of a test compound on locomotor activity and to calculate the ED50 for this effect.

Materials:

  • Rodents (e.g., mice or rats).

  • Test compound (this compound).

  • Vehicle control (e.g., saline).

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

Procedure:

  • Acclimation: Animals are habituated to the testing room for a period before the experiment.

  • Administration: Animals are administered the test compound or vehicle at various doses via a specific route (e.g., intraperitoneal injection).

  • Testing: Immediately after administration, each animal is placed individually into an open field arena.

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded automatically by the monitoring system for a set duration (e.g., 60 minutes).

  • Data Analysis: The total locomotor activity for each animal is calculated. A dose-response curve is generated by plotting the mean locomotor activity against the dose of the test compound. The ED50 value, the dose that produces 50% of the maximal effect, is calculated from this curve.

In Vivo Locomotor Activity Study Workflow.

In Vivo Drug Discrimination Study

This protocol details a procedure to assess the subjective effects of a test compound by determining if it substitutes for a known training drug.

Objective: To determine if a test compound produces subjective effects similar to a known drug of abuse and to calculate the ED50 for substitution.

Materials:

  • Rodents (e.g., rats or pigeons) trained to discriminate a specific drug (e.g., MDMA) from vehicle.

  • Operant conditioning chambers with two levers and a food dispenser.

  • Test compound (this compound).

  • Training drug (e.g., MDMA).

  • Vehicle control (e.g., saline).

Procedure:

  • Training: Animals are trained to press one lever after receiving the training drug and a different lever after receiving the vehicle to obtain a food reward.

  • Testing: Once the animals have learned the discrimination, test sessions are conducted. Prior to the session, animals receive a dose of the test compound.

  • Data Collection: The number of presses on each lever is recorded. Full substitution is considered to have occurred if the animal predominantly presses the drug-associated lever.

  • Data Analysis: A dose-response curve is constructed by plotting the percentage of drug-lever responding against the dose of the test compound. The ED50 value, the dose at which the test compound produces 50% of the maximum possible drug-lever responding, is calculated.

Signaling Pathway

This compound is believed to exert its effects primarily through the inhibition of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling. By inhibiting these transporters, this compound increases the concentration and duration of these neurotransmitters in the synapse, leading to enhanced neurotransmission.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron 5-APDI 5-APDI MA_Transporter Monoamine Transporter (SERT, DAT, NET) 5-APDI->MA_Transporter Inhibition MA_Vesicle Vesicle MA_Synapse Monoamine (5-HT, DA, NE) MA_Vesicle->MA_Synapse Release MA Monoamine (5-HT, DA, NE) MA_Synapse->MA_Transporter Reuptake Post_Receptor Postsynaptic Receptor MA_Synapse->Post_Receptor Binding Signal_Transduction Cellular Response Post_Receptor->Signal_Transduction Signal Transduction

Monoamine Transporter Signaling Pathway Inhibition.

Discussion and Future Directions

The available in vitro data indicate that this compound is a potent inhibitor of the serotonin transporter, with lower potency at the dopamine and norepinephrine transporters. This profile suggests that its primary mechanism of action is the enhancement of serotonergic neurotransmission. Qualitatively, in vivo studies have shown that this compound substitutes for the discriminative stimulus effects of the entactogen MBDB, but not the psychostimulant amphetamine, which is consistent with a primary serotonergic mechanism.

However, the absence of quantitative in vivo efficacy data (e.g., ED50 values) for this compound in well-established behavioral models, such as locomotor activity and drug discrimination assays, is a significant limitation. Such data would be crucial for establishing a clear structure-activity relationship and for correlating its in vitro potency with its in vivo effects. Future research should prioritize conducting dose-response studies in these models to quantify the in vivo efficacy of this compound. This would enable a more comprehensive understanding of its pharmacological profile and its potential as a research tool for investigating the neurobiology of entactogens. Furthermore, a direct comparison with a wider range of comparator compounds, including other selective serotonin reuptake inhibitors and releasing agents, would provide a more nuanced understanding of its unique properties.

References

Safety Operating Guide

Mitigating Risk: A Comprehensive Guide to the Proper Disposal of 5-APDI Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Pre-Disposal Hazard Assessment and Classification

Given its intended use as a research chemical and its analog relationship to amphetamine, 5-APDI hydrochloride should be presumed to be a toxic and potentially controlled substance. An SDS for the structurally similar (±)-Amphetamine (hydrochloride) indicates hazards such as flammability and toxicity upon ingestion, skin contact, or inhalation, as well as potential damage to the central nervous system and visual organs. Consequently, this compound waste must be classified as hazardous chemical waste.

Key Disposal Parameters

ParameterGuidelineCitation
Waste Classification Hazardous Chemical Waste
Primary Disposal Route Licensed Hazardous Waste Disposal Service[2][3]
Secondary Disposal Not Recommended (Do not dispose of down the drain or in regular trash)
Empty Containers Triple rinse, collect rinsate as hazardous waste, then dispose of container.
Contaminated PPE Dispose of as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE)

Before handling this compound in any form, including for disposal, ensure the following PPE is worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

2. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste:

    • Carefully collect any solid this compound waste, including contaminated weighing papers or spatulas.

    • Place the solid waste into a clearly labeled, sealed container appropriate for chemical waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should identify the solvent and the presence of this compound.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, should be considered contaminated.

    • Collect these materials in a separate, clearly labeled hazardous waste bag or container.

3. Waste Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The primary hazard(s) (e.g., "Toxic")

  • The date of waste generation

  • The name of the principal investigator and the laboratory location

4. Temporary Storage

Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. This area should be clearly marked as a "Hazardous Waste Accumulation Area."

5. Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials and will typically use incineration, which is the DEA's recommended method for rendering controlled substances "non-retrievable".[2][3]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to treat or neutralize the chemical waste unless you are a trained professional with a specific, validated protocol for this compound.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Start Start: this compound Waste Generated Assess Assess Waste Type (Solid, Liquid, Contaminated PPE) Start->Assess Segregate Segregate Waste into Designated Containers Assess->Segregate Label Label Containers 'Hazardous Waste' Segregate->Label Store Store in Secure Accumulation Area Label->Store ContactEHS Contact EHS for Professional Disposal Store->ContactEHS Incineration Incineration by Licensed Contractor ContactEHS->Incineration End End: Disposal Complete Incineration->End

Caption: Disposal workflow for this compound.

Logical Relationship of Safety and Disposal Steps

The procedural steps for safe handling and disposal are interconnected, with each step building upon the previous one to minimize risk.

SafetyDisposalRelationship cluster_Preparation Preparation cluster_Handling Handling & Collection cluster_Disposal Storage & Disposal PPE Wear Appropriate PPE WasteSegregation Segregate Waste Streams PPE->WasteSegregation HazardAssessment Hazard Assessment (Treat as Hazardous) HazardAssessment->PPE ContainerSelection Use Proper Waste Containers WasteSegregation->ContainerSelection Labeling Accurate Labeling ContainerSelection->Labeling SecureStorage Secure Temporary Storage Labeling->SecureStorage EHS_Contact Contact EHS SecureStorage->EHS_Contact ProfessionalDisposal Professional Disposal (Incineration) EHS_Contact->ProfessionalDisposal

Caption: Interrelationship of safety and disposal procedures.

By adhering to these rigorous disposal protocols, laboratories can ensure the safety of their personnel, remain in compliance with regulations, and prevent the release of potentially harmful substances into the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-APDI hydrochloride
Reactant of Route 2
Reactant of Route 2
5-APDI hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.